molecular formula C15H12N2O2 B1604338 Oxcarbazepine-d4-1 CAS No. 1134188-71-8

Oxcarbazepine-d4-1

Cat. No.: B1604338
CAS No.: 1134188-71-8
M. Wt: 256.29 g/mol
InChI Key: CTRLABGOLIVAIY-MNYIHESISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxcarbazepine-d4 is intended for use as an internal standard for the quantification of oxcarbazepine by GC- or LC-MS. Oxcarbazepine is a prodrug form of the antiepileptic compound 10,11-dihydro-10-hydroxy carbamazepine. It inhibits high-frequency repetitive firing of rat spinal cord neurons when used at a concentration of 1 µM. Oxcarbazepine protects against electroshock-induced tonic hindlimb extension (ED50s = 10-20 mg/kg), as well as seizures induced by pentylenetetrazole (PTZ; ) or picrotoxin in rodents (ED50s = 23-30 and 150-250 mg/kg, respectively). Formulations containing oxcarbazepine have been used in the treatment of epileptic seizures.>

Properties

IUPAC Name

1,2,3,4-tetradeuterio-5-oxo-6H-benzo[b][1]benzazepine-11-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8H,9H2,(H2,16,19)/i2D,4D,6D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRLABGOLIVAIY-MNYIHESISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=O)CC3=CC=CC=C3N2C(=O)N)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649423
Record name 10-Oxo(6,7,8,9-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1134188-71-8
Record name 10-Oxo(6,7,8,9-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is the molecular structure of Oxcarbazepine-d4-1?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Oxcarbazepine-d4-1, a deuterated analog of the antiepileptic drug Oxcarbazepine. This isotopically labeled compound is a critical tool in pharmacokinetic and bioanalytical studies, primarily serving as an internal standard for the quantification of Oxcarbazepine and its active metabolite in biological matrices.

Molecular Structure and Identification

This compound is a synthetic derivative of Oxcarbazepine where four hydrogen atoms on one of the benzene rings have been replaced by deuterium. This substitution results in a molecule that is chemically identical to the parent drug in its reactivity but possesses a higher mass. This mass difference is fundamental to its use as an internal standard in mass spectrometry-based assays, as it allows for its clear differentiation from the unlabeled analyte.

The IUPAC name for this specific deuterated version is 1,2,3,4-tetradeuterio-6-oxo-5H-benzo[b][1]benzazepine-11-carboxamide.[2][3] The deuterium atoms are located on one of the aromatic rings of the dibenzazepine core structure.

Physicochemical and Analytical Data

The key properties of this compound are summarized below. This data is essential for method development and analytical applications.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₁₅H₈D₄N₂O₂[1]
Molecular Weight 256.30 g/mol [1]
Exact Mass 256.115 Da[2][3]
CAS Number 1134188-71-8; 1020719-71-4[1][2][4]
Appearance White to off-white crystalline powder[5]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 2[2]
Topological Polar Surface Area 63.4 Ų[2]
Table 2: Mass Spectrometry Data for Bioanalytical Applications

The following table presents typical mass-to-charge ratios (m/z) for precursor and product ions used in Multiple Reaction Monitoring (MRM) for the quantification of Oxcarbazepine (OXC), its active metabolite 10,11-dihydro-10-hydroxycarbamazepine (MHD), and Oxcarbazepine-d4 (IS - Internal Standard).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Reference
Oxcarbazepine (OXC) 253.1 / 253.2180.2[1][6]
MHD (Metabolite) 255.1 / 255.2192.2 / 194.1[1][6]
Oxcarbazepine-d4 (IS) 257.2184.2[1][6]
Oxcarbazepine-d4 (IS) MS³ 257.2 → 212.1184.2[1]

Experimental Protocol: Quantification of Oxcarbazepine and Metabolite in Human Plasma by LC-MS/MS

This section details a representative protocol for the simultaneous determination of Oxcarbazepine and its active metabolite, MHD, in human plasma using Oxcarbazepine-d4 as an internal standard. This method is crucial for therapeutic drug monitoring and pharmacokinetic studies.[1][6]

Materials and Reagents
  • Oxcarbazepine, MHD, and Oxcarbazepine-d4 standards

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid

  • Ultrapure water

  • Human plasma (blank)

Sample Preparation (Protein Precipitation)
  • Pipette 50 µL of human plasma sample, calibrator, or quality control sample into a microcentrifuge tube.

  • Add 100 µL of the internal standard working solution (Oxcarbazepine-d4 in acetonitrile or methanol).[7]

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis. For some methods, a further dilution with the mobile phase may be required.[7]

Liquid Chromatography Conditions
  • HPLC System: Agilent or Waters UPLC/HPLC system

  • Column: C18 reversed-phase column (e.g., Waters XBridge BEH C18, 2.5 µm, 2.1 × 50 mm)[1]

  • Mobile Phase: Isocratic elution with 0.1% formic acid in water and methanol (50:50, v/v)[1]

  • Flow Rate: 0.35 mL/min[1]

  • Injection Volume: 2-5 µL

  • Column Temperature: 35-40 °C

  • Run Time: Approximately 2-3 minutes[1]

Mass Spectrometry Conditions
  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., AB Sciex QTrap 5500)[1]

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Ion Transitions: As listed in Table 2.

  • Gas Temperatures and Pressures: Optimized for the specific instrument.

Calibration and Quantification

Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators. A linear regression with a weighting factor (e.g., 1/x²) is typically used. The concentration of the analytes in the quality control and unknown samples is then determined from the calibration curve. The calibration curve for Oxcarbazepine typically ranges from 25 to 1600 ng/mL, and for MHD from 0.5 to 32 µg/mL.[1]

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental process described above.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) IS Add Internal Standard (Oxcarbazepine-d4 in ACN) Plasma->IS Vortex Vortex to Precipitate Protein IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into HPLC Supernatant->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Detect via MS/MS (MRM) Ionize->Detect Integrate Integrate Peak Areas (Analyte & IS) Detect->Integrate Ratio Calculate Area Ratios (Analyte/IS) Integrate->Ratio Calibrate Plot Calibration Curve Ratio->Calibrate Quantify Quantify Unknown Samples Calibrate->Quantify G cluster_parent Parent Drug cluster_is Internal Standard cluster_metabolite Active Metabolite cluster_products Product Ions (MS/MS) OXC Oxcarbazepine (OXC) m/z 253.2 OXC_frag m/z 180.2 OXC->OXC_frag Fragmentation IS Oxcarbazepine-d4 m/z 257.2 IS_frag m/z 184.2 IS->IS_frag Fragmentation MHD MHD m/z 255.2 MHD_frag m/z 194.1 MHD->MHD_frag Fragmentation

References

An In-depth Technical Guide to the Chemical Properties and Stability of Oxcarbazepine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and stability profile of Oxcarbazepine-d4, a deuterated analog of the antiepileptic drug Oxcarbazepine. The inclusion of deuterium isotopes makes it a valuable tool in pharmacokinetic and metabolic studies. Understanding its chemical characteristics and stability is paramount for its proper handling, storage, and application in a research and development setting.

Chemical and Physical Properties

Oxcarbazepine-d4 is a stable isotope-labeled version of Oxcarbazepine, primarily used as an internal standard in quantitative analyses.[1] Its fundamental chemical and physical properties are summarized below.

Table 1: Chemical and Physical Properties of Oxcarbazepine-d4

PropertyValueReference
IUPAC Name 1,2,3,4-tetradeuterio-6-oxo-5H-benzo[b][2]benzazepine-11-carboxamide[2][3]
CAS Number 1020719-71-4[2][3][4]
Molecular Formula C₁₅H₈D₄N₂O₂[5]
Molecular Weight 256.29 g/mol [2][3][4]
Accurate Mass 256.115 Da[3][4]
Appearance Off-white to slightly brown or red solid[6][7]
Purity >95% (as determined by HPLC)[3][4]
Solubility Poorly soluble in water; slightly soluble in dichloromethane, chloroform, methanol, and acetone; practically insoluble in ether and ethanol.[8][9]

Stability Profile and Storage

The stability of Oxcarbazepine-d4 is a critical factor for ensuring the accuracy and reproducibility of experimental results. Like its non-deuterated counterpart, it is susceptible to degradation under certain conditions.

Recommended Storage: For long-term stability, Oxcarbazepine-d4 should be stored at -20°C in its neat format.[3][4] For oral suspensions, storage at 20°C to 25°C is recommended, with usage within 7 weeks of opening the container.[6][7] It is also advised to protect the compound from light.[6][7]

Forced Degradation Studies: Forced degradation studies on the parent compound, Oxcarbazepine, provide significant insights into the stability of the deuterated form. These studies reveal its behavior under various stress conditions. Oxcarbazepine has been found to be susceptible to degradation under basic, acidic, and oxidative conditions.[10][11][12]

Table 2: Summary of Forced Degradation Studies on Oxcarbazepine

Stress ConditionObservationsReference
Acid Hydrolysis Degradation observed, with one study noting 13.53% degradation.[11][12][13]
Base Hydrolysis Significant to complete degradation observed.[10][11][13]
Oxidative Stress Complete degradation observed in the presence of hydrogen peroxide.[11][12][13]
Thermal Stress Degradation occurs under thermal stress.[11]
Photolytic Stress Found to be stable in some studies, though protection from light is generally recommended.[10][11]

The following diagram illustrates the stability of Oxcarbazepine-d4 under various stress conditions based on studies of the parent compound.

OXC Oxcarbazepine-d4 Acid Acid Hydrolysis (e.g., 1N HCl) OXC->Acid Base Base Hydrolysis (e.g., 0.1N NaOH) OXC->Base Oxidation Oxidation (e.g., 3% H2O2) OXC->Oxidation Thermal Thermal Stress (e.g., 70-80°C) OXC->Thermal Photolytic Photolytic Stress OXC->Photolytic Deg_Acid Degradation Observed Acid->Deg_Acid Deg_Base Significant Degradation Base->Deg_Base Deg_Ox Significant Degradation Oxidation->Deg_Ox Deg_Therm Degradation Observed Thermal->Deg_Therm Stable_Photo Generally Stable Photolytic->Stable_Photo

Caption: Stability of Oxcarbazepine-d4 under forced degradation conditions.

Experimental Protocols

The development of a stability-indicating analytical method is crucial for the accurate quantification of Oxcarbazepine-d4 and its degradation products. Below are protocols for Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) that have been validated for Oxcarbazepine.

Protocol 1: LC-MS Compatible Stability-Indicating RP-HPLC Method [11][13]

  • Objective: To develop a stability-indicating RP-HPLC method for the estimation of Oxcarbazepine that is compatible with LC-MS analysis.

  • Chromatographic Conditions:

    • Column: Phenomenex C18 (150 mm x 4.6 mm, 5.0 µm particle size).[11][13]

    • Mobile Phase: A 50:50 (v/v) mixture of methanol and 0.02% formic acid.[11][13]

    • Flow Rate: 1.0 mL/min.[11][13]

    • Detection: PDA detector at 229 nm.[11][13]

    • Temperature: Ambient.[11][13]

  • Forced Degradation Procedure:

    • Sample Preparation: Prepare a stock solution of 1 mg/mL in methanol, then dilute to 10 µg/mL.[13]

    • Acid Hydrolysis: Treat the drug substance with 1N HCl.[11][13]

    • Base Hydrolysis: Treat the drug substance with 0.1N NaOH.[11][13]

    • Oxidative Degradation: Treat the drug substance with 3.0% H₂O₂.[11][13]

    • Thermal Degradation: Heat the solid drug substance at 70°C for 24 hours.[11]

    • Photolytic Degradation: Expose the drug substance to an overall illumination of ≥210 Wh/m² at 25°C for 24 hours with UV radiation at 320-400 nm.[11]

Protocol 2: Stability-Indicating RP-LC Method for Tablet Dosage Forms [12]

  • Objective: To develop and validate a stability-indicating liquid chromatographic method for the quantitative determination of Oxcarbazepine in tablet dosage forms.

  • Chromatographic Conditions:

    • Column: Zorbax Eclipse XDB-C18 (250 x 4.6 mm, 5 µm particle size).[12]

    • Mobile Phase: A mixture of 0.005 M KH₂PO₄, Methanol, and Acetonitrile in a ratio of 70:05:25 (v/v/v).[12]

    • Detection: PDA detector at 215 nm.[12]

  • Forced Degradation Procedure:

    • Acid Degradation: Treat with 1.0 N Hydrochloric acid.[12]

    • Base Degradation: Treat with 0.1 N Sodium hydroxide.[12]

    • Oxidative Degradation: Treat with 3.0% Hydrogen peroxide.[12]

    • Thermal Degradation: Heat at 80°C.[12]

    • Photolytic Degradation: Expose to photolytic conditions.[12]

The following workflow illustrates the general process of conducting a forced degradation study for Oxcarbazepine-d4.

start Oxcarbazepine-d4 Bulk Drug stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sample_prep Sample Preparation (Dilution) stress->sample_prep hplc RP-HPLC Analysis sample_prep->hplc analysis Data Analysis (Peak Purity, Degradant ID) hplc->analysis report Stability Report analysis->report

Caption: General workflow for a forced degradation study.

Metabolism and Degradation Pathways

Oxcarbazepine is a prodrug that is extensively metabolized to its pharmacologically active 10-monohydroxy derivative (MHD).[14][15] This reduction is carried out by cytosolic reductases.[16] A small fraction of MHD is then oxidized to the inactive 10,11-dihydroxy derivative.[14][15] The primary degradation pathways of Oxcarbazepine under stress conditions mainly involve hydrolysis and oxidation. Ozonation studies have shown degradation pathways that include electrophilic substitution, N-heterocyclic ring cleavage, hydroxylation, and deamidation. While specific degradation pathways for the deuterated form have not been extensively published, they are expected to be very similar to the non-deuterated parent compound.

This guide provides essential technical information for researchers and professionals working with Oxcarbazepine-d4. Adherence to the storage and handling guidelines is crucial for maintaining the integrity of the compound and ensuring the validity of experimental outcomes. The provided experimental protocols can serve as a foundation for developing and validating in-house analytical methods.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Oxcarbazepine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Oxcarbazepine-d4. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and analysis. This document includes key quantitative data, detailed experimental methodologies, and visual representations of metabolic pathways and analytical workflows.

Core Physical and Chemical Properties

Oxcarbazepine-d4, the deuterated analog of the antiepileptic drug Oxcarbazepine, is primarily utilized as an internal standard in pharmacokinetic and metabolic studies. Its isotopic labeling allows for precise quantification in biological matrices by mass spectrometry.

PropertyValueReference
Chemical Formula C₁₅H₈D₄N₂O₂[1]
Molecular Weight 256.29 g/mol [1][2][3][4][5]
CAS Number 1020719-71-4[1][3][4][6]
Appearance White to pale orange solid[7]
Melting Point >210°C (decomposes)[6]
Boiling Point (of Oxcarbazepine) 457.2°C at 760 mmHg[1][8][9]
Purity (HPLC) ≥97%[7]

Solubility Profile

A study on the mole fraction solubility of Oxcarbazepine in several organic solvents at 308.15 K provides the following data:

SolventMole Fraction Solubility (x10⁻³)
Tetrahydrofuran3.08
Acetone1.82
Acetonitrile1.22
Methanol1.11
Ethanol0.617
1-Butanol0.617
1-Propanol0.616
2-Propanol0.413

Data from a study on Oxcarbazepine solubility, which is expected to be comparable for Oxcarbazepine-d4[12].

For practical laboratory use, Oxcarbazepine is soluble in dimethylformamide (DMF) at approximately 20 mg/mL and in dimethyl sulfoxide (DMSO) at approximately 10 mg/mL[2]. To prepare aqueous solutions, it is recommended to first dissolve the compound in DMF and then dilute with the aqueous buffer[2].

Metabolic Pathway of Oxcarbazepine

Oxcarbazepine is a prodrug that is rapidly and extensively metabolized to its pharmacologically active 10-monohydroxy derivative (MHD), also known as licarbazepine[8][13]. This metabolic conversion is the primary step in its mechanism of action. The deuteration in Oxcarbazepine-d4 does not alter this metabolic pathway.

Metabolic_Pathway Oxcarbazepine Oxcarbazepine-d4 MHD 10-Monohydroxy Derivative (MHD) (Active Metabolite) Oxcarbazepine->MHD Reduction (Aldo-keto reductases) Glucuronide MHD-Glucuronide (Inactive Conjugate) MHD->Glucuronide Glucuronidation DHD 10,11-Dihydroxy Derivative (DHD) (Inactive Metabolite) MHD->DHD Oxidation (minor pathway) Excretion Renal Excretion Glucuronide->Excretion DHD->Excretion

Metabolic conversion of Oxcarbazepine-d4.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol is a representative method for determining the purity of Oxcarbazepine and can be adapted for Oxcarbazepine-d4.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (50:50, v/v) is commonly used[8]. Isocratic elution is preferred for simplicity.

  • Flow Rate: 1.0 mL/min[8].

  • Detection Wavelength: 256 nm[8].

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of Oxcarbazepine-d4 in the mobile phase at a concentration of approximately 1 mg/mL. Further dilute to a working concentration (e.g., 50 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the Oxcarbazepine-d4 sample in the mobile phase to achieve a similar concentration as the working standard.

3. Chromatographic Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution multiple times to ensure system suitability (e.g., consistent retention times and peak areas).

  • Inject the sample solution.

  • Analyze the resulting chromatogram to determine the peak area of Oxcarbazepine-d4 and any impurities. Purity is calculated based on the relative peak areas.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification in Biological Matrices

This protocol outlines a general procedure for the quantification of Oxcarbazepine and its active metabolite MHD, using Oxcarbazepine-d4 as an internal standard.

1. Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column suitable for LC-MS applications.

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous solution with a modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile).

  • Flow Rate: Appropriate for the column dimensions (typically 0.2-0.5 mL/min).

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for Oxcarbazepine, MHD, and Oxcarbazepine-d4.

    • Oxcarbazepine Transition: m/z 253.2 → 208.1[4]

    • MHD Transition: m/z 255.2 → 237.1[4]

    • Oxcarbazepine-d4 (Internal Standard) Transition: m/z 257.2 → 212.1[4]

2. Sample Preparation (Protein Precipitation):

  • To a 100 µL aliquot of plasma or serum, add a known amount of the Oxcarbazepine-d4 internal standard solution.

  • Add a protein precipitating agent, such as acetonitrile or methanol (typically 3 volumes).

  • Vortex the mixture to ensure thorough mixing and precipitation of proteins.

  • Centrifuge the sample at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

Experimental Workflow for Bioanalytical Quantification

The following diagram illustrates a typical workflow for the quantification of an analyte in a biological sample using an internal standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma, Serum) Add_IS Add Internal Standard (Oxcarbazepine-d4) Sample->Add_IS Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS System Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Mass Spectrometric Detection (MRM Mode) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Analyte Quantification Calibration->Quantification

References

Commercial Suppliers of Oxcarbazepine-d4 for Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial suppliers of Oxcarbazepine-d4, a deuterated internal standard crucial for the accurate quantification of the anti-epileptic drug Oxcarbazepine and its active metabolite, licarbazepine, in biological matrices. This document is intended for researchers, scientists, and professionals in drug development who require high-quality, reliable deuterated standards for their analytical needs.

Introduction to Oxcarbazepine-d4

Oxcarbazepine-d4 is a stable isotope-labeled version of Oxcarbazepine, where four hydrogen atoms have been replaced with deuterium. This modification results in a molecule with a higher molecular weight than the parent drug, allowing for its clear differentiation in mass spectrometry-based analytical methods. Its primary application is as an internal standard in pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical assays that utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like Oxcarbazepine-d4 is the gold standard for correcting for variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of the quantitative results.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer Oxcarbazepine-d4 for research purposes. The following table summarizes the key quantitative data from several prominent suppliers to facilitate a comparative assessment. Researchers are advised to request a certificate of analysis for lot-specific details.

SupplierCAS NumberPurityIsotopic EnrichmentAvailable Sizes
Cayman Chemical 1134188-71-8≥98% (Oxcarbazepine)≥99% deuterated forms (d1-d4); ≤1% d01 mg, 5 mg
Toronto Research Chemicals (TRC) 1020719-71-4Not specifiedNot specified2.5 mg, 25 mg
Pharmaffiliates 1020719-71-4Not specifiedd1: 1%, d2: 9%, d3: 35%, d4: 55%Custom
Alsachim Not specifiedHighHighCustom
Santa Cruz Biotechnology 1020719-71-4Not specifiedNot specified1 mg, 5 mg
LGC Standards 1020719-71-4>95% (HPLC)Not specified2.5 mg, 25 mg

Experimental Protocol: Quantification of Oxcarbazepine and its Metabolite using Oxcarbazepine-d4 as an Internal Standard

The following is a representative experimental protocol for the simultaneous determination of Oxcarbazepine and its active metabolite, 10,11-dihydro-10-hydroxycarbamazepine (MHD), in human plasma using LC-MS/MS with Oxcarbazepine-d4 as the internal standard (IS). This protocol is adapted from a published bioanalytical method.[1]

1. Materials and Reagents:

  • Oxcarbazepine, 10,11-dihydro-10-hydroxycarbamazepine (HOXC), and Oxcarbazepine-d4 (IS) reference standards.

  • Acetonitrile (HPLC grade).

  • Formic acid (LC-MS grade).

  • Ultrapure water.

  • Human plasma (blank).

2. Standard and Internal Standard Solution Preparation:

  • Prepare stock solutions of Oxcarbazepine, HOXC, and Oxcarbazepine-d4 in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Prepare working standard solutions by serial dilution of the stock solutions with a mixture of water and acetonitrile.

  • Prepare the internal standard working solution by diluting the Oxcarbazepine-d4 stock solution to an appropriate concentration (e.g., 100 ng/mL).

3. Sample Preparation (Protein Precipitation):

  • To 50 µL of human plasma in a microcentrifuge tube, add 100 µL of the internal standard working solution (Oxcarbazepine-d4).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at 13,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., Synergi Hydro-RP, 2.0 mm × 50 mm, 4 µm).[1]

    • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).

    • Flow Rate: 0.5 mL/min.[1]

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray ionization (ESI) in positive mode.[1]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: [1]

      • Oxcarbazepine: m/z 253.1 → 180.2

      • HOXC: m/z 255.1 → 192.2

      • Oxcarbazepine-d4 (IS): m/z 257.2 → 184.2

5. Data Analysis:

  • Quantify the concentrations of Oxcarbazepine and HOXC in the plasma samples by calculating the peak area ratios of the analytes to the internal standard (Oxcarbazepine-d4).

  • Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

  • Determine the concentrations of the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Mechanism of Action of Oxcarbazepine

The primary mechanism of action of Oxcarbazepine involves the blockade of voltage-gated sodium channels in the brain. This action stabilizes hyperexcited neuronal membranes, thereby inhibiting repetitive neuronal firing and reducing the propagation of synaptic impulses, which is the basis of its anticonvulsant effect.[2][3][4][5]

Oxcarbazepine_Mechanism Oxcarbazepine Oxcarbazepine (Prodrug) MHD 10-Monohydroxy Derivative (MHD - Active Metabolite) Oxcarbazepine->MHD Metabolism (Aldo-keto reductases) Na_Channel Voltage-Gated Sodium Channel MHD->Na_Channel Blocks Neuron Hyperexcited Neuron Stabilization Membrane Stabilization Neuron->Stabilization Reduced_Firing Reduced Repetitive Firing Stabilization->Reduced_Firing Reduced_Propagation Reduced Synaptic Impulse Propagation Reduced_Firing->Reduced_Propagation Anticonvulsant_Effect Anticonvulsant Effect Reduced_Propagation->Anticonvulsant_Effect

Mechanism of Action of Oxcarbazepine
Analytical Workflow for Therapeutic Drug Monitoring using LC-MS/MS

The following diagram illustrates a typical workflow for the therapeutic drug monitoring (TDM) of a drug like Oxcarbazepine in a clinical or research setting, utilizing LC-MS/MS with an internal standard such as Oxcarbazepine-d4.

TDM_Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase Sample_Collection Patient Sample Collection (e.g., Blood) Sample_Processing Sample Processing (e.g., Centrifugation to obtain plasma) Sample_Collection->Sample_Processing Protein_Precipitation Protein Precipitation (Addition of Acetonitrile & Internal Standard - Oxcarbazepine-d4) Sample_Processing->Protein_Precipitation LC_Separation Liquid Chromatography (Separation of Analytes) Protein_Precipitation->LC_Separation MS_Detection Tandem Mass Spectrometry (Detection and Quantification) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Integration, Calibration Curve) MS_Detection->Data_Analysis Result_Reporting Result Reporting and Interpretation Data_Analysis->Result_Reporting

Therapeutic Drug Monitoring Workflow using LC-MS/MS

References

An In-depth Guide to the Pharmacokinetics and Metabolism of Oxcarbazepine and its Labeled Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxcarbazepine is a second-generation antiepileptic drug widely used in the management of partial and generalized tonic-clonic seizures.[1] Structurally a keto-analog of carbamazepine, oxcarbazepine was developed to offer a comparable efficacy profile with a reduced propensity for drug-drug interactions and improved tolerability.[2] This is largely attributed to its distinct metabolic pathway, which avoids the formation of the epoxide metabolite associated with some of carbamazepine's adverse effects.[2] Understanding the pharmacokinetic and metabolic profile of oxcarbazepine is crucial for optimizing its clinical use and for the development of new chemical entities in the same therapeutic class. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of oxcarbazepine and its pharmacologically active metabolite, the 10-monohydroxy derivative (MHD). Furthermore, it delves into the use of labeled analogs in elucidating its metabolic fate and details the experimental protocols employed in these critical studies.

Pharmacokinetics

Oxcarbazepine is a prodrug that is rapidly and extensively metabolized to its active metabolite, MHD, which is primarily responsible for its pharmacological effects.[3] The pharmacokinetic profile of oxcarbazepine and MHD is well-characterized and is summarized in the tables below.

Table 1: Pharmacokinetic Parameters of Oxcarbazepine
ParameterValueReferences
Absorption
Bioavailability>95%[4]
Tmax (single dose)1-3 hours[4]
Food EffectNo significant effect on rate or extent of absorption[2]
Distribution
Protein Binding~40% (primarily to albumin)[4]
Metabolism
Primary PathwayRapid reduction to 10-monohydroxy derivative (MHD)[3]
Elimination
Half-life1-5 hours[4]
Excretion<1% unchanged in urine
Table 2: Pharmacokinetic Parameters of 10-Monohydroxy Derivative (MHD)
ParameterValueReferences
Absorption
Tmax (after Oxcarbazepine administration)4-12 hours (single dose), 2-4 hours (steady state)[4]
Distribution
Protein Binding~40% (primarily to albumin)[4]
Metabolism
Primary PathwayGlucuronidation[3]
Minor PathwayOxidation to dihydroxy derivative (DHD)[3]
Elimination
Half-life7-20 hours[4]
ExcretionPrimarily renal excretion of metabolites[3]

Metabolism

Following oral administration, oxcarbazepine is almost completely absorbed and rapidly reduced by cytosolic reductases in the liver to its active metabolite, MHD.[3][5] This metabolic conversion is a key feature of oxcarbazepine's pharmacology. The enzymes involved in this reduction include members of the aldo-keto reductase (AKR) superfamily (AKR1C1, AKR1C2, AKR1C3, AKR1C4) and carbonyl reductases (CBR1, CBR3).[5] MHD itself is then further metabolized, primarily through glucuronidation, to form inactive conjugates that are excreted in the urine.[3] A minor portion of MHD is oxidized to the pharmacologically inactive 10,11-dihydroxy derivative (DHD).[3]

G Metabolic Pathway of Oxcarbazepine cluster_absorption Absorption cluster_metabolism Metabolism (Liver) cluster_excretion Excretion Oxcarbazepine_Oral Oxcarbazepine (Oral) Oxcarbazepine_Systemic Oxcarbazepine Oxcarbazepine_Oral->Oxcarbazepine_Systemic >95% Absorption MHD 10-Monohydroxy Derivative (MHD) (Active Metabolite) Oxcarbazepine_Systemic->MHD Reduction (Aldo-keto reductases, Carbonyl reductases) MHD_Glucuronide MHD-Glucuronide (Inactive) MHD->MHD_Glucuronide Glucuronidation DHD 10,11-Dihydroxy Derivative (DHD) (Inactive) MHD->DHD Oxidation (Minor) Urine Urine MHD_Glucuronide->Urine DHD->Urine

Metabolic Pathway of Oxcarbazepine.

Experimental Protocols

Human Mass Balance Study with [14C]-Labeled Oxcarbazepine

Objective: To determine the routes of excretion, mass balance, and metabolic profile of oxcarbazepine in healthy volunteers.

Methodology:

  • Study Population: A small cohort of healthy adult male volunteers are enrolled in the study.[6]

  • Radiolabeled Drug Administration: A single oral dose of [14C]-oxcarbazepine (e.g., 400 mg with a radioactivity of approximately 96.4 µCi) is administered to each subject in a gelatin capsule.[6] The position of the radiolabel is chosen to be metabolically stable.[7]

  • Sample Collection:

    • Blood: Blood samples are collected at predefined time points (e.g., pre-dose, and at 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, and 168 hours post-dose) for pharmacokinetic analysis of the parent drug, metabolites, and total radioactivity.[6]

    • Urine and Feces: Urine and feces are collected at 24-hour intervals for up to 10 days to determine the extent of excretion and the routes of elimination.[6] Sample collection continues until radioactivity in excreta is less than 1% of the administered dose for two consecutive days.[7]

  • Sample Analysis:

    • Total Radioactivity Measurement: The total radioactivity in plasma, urine, and homogenized feces is determined by liquid scintillation counting.

    • Metabolite Profiling and Identification: Plasma, urine, and fecal extracts are analyzed by a combination of high-performance liquid chromatography (HPLC) with radiochemical detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate, quantify, and identify the parent drug and its metabolites.[3]

Bioanalytical Method for Quantification of Oxcarbazepine and MHD in Human Plasma by LC-MS/MS

Objective: To develop and validate a sensitive and specific method for the simultaneous quantification of oxcarbazepine and its active metabolite, MHD, in human plasma for pharmacokinetic studies.

Methodology:

  • Sample Preparation (Protein Precipitation):

    • To a 50 µL aliquot of human plasma in a microcentrifuge tube, add 20 µL of an internal standard working solution (e.g., a stable isotope-labeled analog of oxcarbazepine).[8]

    • Add 500 µL of acetonitrile to precipitate plasma proteins.[8]

    • Vortex the mixture for 10 minutes.[8]

    • Centrifuge at 4,000 x g for 5 minutes.[8]

    • Transfer a 50 µL aliquot of the supernatant to a 96-well plate and dilute with 500 µL of 0.1% formic acid.[8]

  • Chromatographic Conditions:

    • HPLC System: A high-performance liquid chromatography system.[8]

    • Column: A reversed-phase C18 column (e.g., Synergi Hydro-RP, 2.0 mm × 50 mm, 4 μm).[8]

    • Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Mobile Phase A) and a mixture of acetonitrile, methanol, and 0.1% formic acid (50:50:0.1, v/v/v) (Mobile Phase B).[8]

    • Flow Rate: 0.5 mL/min.[8]

    • Injection Volume: 10 µL.[8]

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.[8]

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.[8]

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for oxcarbazepine, MHD, and the internal standard.[8]

  • Method Validation: The method is validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability.[8]

G Bioanalytical Workflow for Oxcarbazepine and MHD Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample (50 µL) Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Vortex Vortex Protein_Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer Dilution Dilution Supernatant_Transfer->Dilution LC_MSMS LC-MS/MS Analysis Dilution->LC_MSMS Quantification Quantification LC_MSMS->Quantification

Bioanalytical Workflow for Oxcarbazepine Analysis.

Conclusion

The pharmacokinetic profile of oxcarbazepine is characterized by its efficient conversion to the active metabolite MHD, which governs its therapeutic effect. Its metabolism, primarily through reduction and subsequent glucuronidation, results in a lower potential for cytochrome P450-mediated drug interactions compared to older antiepileptic drugs. The use of labeled analogs, particularly in human mass balance studies, has been instrumental in fully characterizing the ADME properties of oxcarbazepine. The detailed experimental protocols provided in this guide offer a foundation for researchers and drug development professionals in designing and conducting studies for similar compounds, ensuring a thorough understanding of their pharmacokinetic and metabolic fate. This comprehensive knowledge is paramount for the safe and effective use of oxcarbazepine in clinical practice and for the continued development of improved antiepileptic therapies.

References

The Strategic Imperative of Deuterium Labeling in Modern Pharmacokinetic Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the pursuit of optimized pharmacokinetic (PK) profiles is a paramount objective. Among the innovative strategies to emerge, the selective incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, has proven to be a powerful tool for enhancing drug metabolism and safety profiles. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and impactful applications of deuterium labeling in pharmacokinetic studies.

Core Principles: The Deuterium Kinetic Isotope Effect

The foundational principle behind the utility of deuterium in modifying a drug's pharmacokinetic properties is the Kinetic Isotope Effect (KIE) . The bond between carbon and deuterium (C-D) is stronger than the corresponding carbon-hydrogen (C-H) bond due to the greater mass of deuterium. Consequently, more energy is required to break a C-D bond, which can lead to a slower rate of chemical reactions where C-H bond cleavage is the rate-determining step.[1][2]

In the context of drug metabolism, many enzymatic reactions, particularly those mediated by the Cytochrome P450 (CYP450) family of enzymes, involve the oxidative cleavage of C-H bonds.[3] By strategically replacing hydrogen with deuterium at metabolically vulnerable positions ("soft spots") on a drug molecule, the rate of metabolism at that site can be significantly reduced.[4] This attenuation of metabolic breakdown can lead to several desirable pharmacokinetic outcomes:

  • Increased Half-life (t½): A slower rate of metabolism results in the drug remaining in the systemic circulation for a longer period.

  • Reduced Clearance (CL): The rate at which the drug is removed from the body is decreased.

  • Increased Systemic Exposure (AUC): The overall amount of drug that the body is exposed to over time is enhanced.

  • Lower Peak Plasma Concentrations (Cmax) and Reduced Peak-to-Trough Fluctuations: Slower metabolism can lead to a more stable plasma concentration profile, which may reduce the incidence of dose-related adverse effects.[5]

  • Altered Metabolite Profile: Deuteration can shift the metabolic pathway away from the formation of potentially toxic or inactive metabolites, a phenomenon known as "metabolic switching".[3][6]

Quantitative Impact of Deuteration on Pharmacokinetics

The following tables summarize the quantitative pharmacokinetic data for several deuterated drugs compared to their non-deuterated (protio) counterparts, illustrating the significant impact of this strategy.

ParameterDeutetrabenazine (Active Metabolites)Tetrabenazine (Active Metabolites)Fold ChangeReference
Mean Elimination Half-life (t½) Doubled-~2x[4]
Mean Overall Exposure (AUC₀₋ᵢₙf) Twofold Increase-~2x[4]
Mean Peak Plasma Concentration (Cmax) Marginal Increase--[4]
Steady-State Peak-to-Trough Fluctuations LowerHigher3-4 fold lower[5]

Table 1: Pharmacokinetic Comparison of Deutetrabenazine and Tetrabenazine. Deutetrabenazine is the first deuterated drug to receive FDA approval and is used for the treatment of chorea associated with Huntington's disease and tardive dyskinesia.[4][7]

Parameterd₉-MethadoneMethadoneFold ChangeReference
Area Under the Curve (AUC) 5.7-fold Increase-5.7x[8]
Maximum Plasma Concentration (Cmax) 4.4-fold Increase-4.4x[8]
Clearance (CL) 0.9 ± 0.3 L/h/kg4.7 ± 0.8 L/h/kg~5.2x decrease[8]
Brain-to-Plasma Ratio 0.35 ± 0.122.05 ± 0.62~5.9x decrease[8]

Table 2: Pharmacokinetic Comparison of d₉-Methadone and Methadone in Mice. This preclinical study highlights the significant impact of deuteration on the pharmacokinetic profile of methadone.[8]

Deucravacitinib and Donafenib:

While direct, side-by-side quantitative pharmacokinetic comparisons with their non-deuterated analogues are not as readily available in the public domain, the following information is noteworthy:

  • Deucravacitinib: This selective TYK2 inhibitor, approved for the treatment of plaque psoriasis, has a half-life of 8-15 hours and demonstrates a 1.4-1.9-fold accumulation after multiple dosing.[9] Its favorable pharmacokinetic profile contributes to its once-daily dosing regimen.[10]

  • Donafenib: A deuterated derivative of sorafenib, donafenib has shown an improved pharmacokinetic profile and superior overall survival in patients with unresectable or metastatic hepatocellular carcinoma compared to sorafenib.[11][12] A phase I study indicated that donafenib exhibits high variability in its pharmacokinetic parameters, with the area under the plasma concentration-time curve increasing disproportionally with dose escalation.[13]

Experimental Protocols for the Analysis of Deuterated Compounds

The accurate quantification of deuterated drugs and their metabolites in biological matrices is crucial for pharmacokinetic studies. The gold-standard analytical technique for this purpose is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Nuclear Magnetic Resonance (NMR) spectroscopy is also indispensable for confirming the position and extent of deuterium incorporation.

Protocol 1: Quantitative Analysis of a Deuterated Drug in Human Plasma using LC-MS/MS

This protocol provides a general framework for the bioanalysis of a deuterated drug. Specific parameters must be optimized for each analyte.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of an internal standard working solution (a stable isotope-labeled version of the analyte, often with a higher degree of deuteration or ¹³C labeling).

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.[14]

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

    • Column: A reversed-phase C18 column is commonly used (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start at 5% B, ramp up to 95% B over a few minutes, hold, and then re-equilibrate at the initial conditions. The gradient must be optimized to achieve chromatographic separation of the analyte from any potential interferences.

    • Flow Rate: 0.4 - 0.6 mL/min.

    • Injection Volume: 5-10 µL.[15]

  • Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer is the instrument of choice for quantitative bioanalysis.

    • Ionization Source: Electrospray ionization (ESI) is most common, operated in either positive or negative ion mode depending on the analyte's properties.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.

    • Optimization: The MRM transitions (Q1/Q3 masses), collision energy, and other source parameters must be optimized for each compound to achieve maximum sensitivity.[14]

3. Data Analysis:

  • The peak areas of the analyte and the internal standard are integrated.

  • A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the calibration standards.

  • The concentrations of the analyte in the unknown samples are then calculated from the calibration curve.

Protocol 2: Characterization of Deuterated Compounds by NMR Spectroscopy

1. Sample Preparation:

  • Dissolve an accurately weighed amount of the deuterated compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).[16] The choice of solvent depends on the solubility of the analyte.

2. ¹H NMR Spectroscopy:

  • Purpose: To confirm the absence of proton signals at the sites of deuteration and to verify the overall structure of the molecule.

  • Acquisition Parameters:

    • A standard proton NMR experiment is performed.

    • The spectral width should be sufficient to cover all expected proton signals.

    • An appropriate number of scans are acquired to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • The absence or significant reduction in the intensity of signals corresponding to the positions of deuteration confirms successful labeling.

    • The integration of the remaining proton signals should be consistent with the expected structure.

3. ²H (Deuterium) NMR Spectroscopy:

  • Purpose: To directly observe the deuterium signals and confirm the location of the deuterium labels.

  • Acquisition Parameters:

    • A deuterium NMR experiment is performed. This often requires a specific probe or tuning of the spectrometer.

    • Due to the lower gyromagnetic ratio of deuterium, longer acquisition times may be necessary.

  • Data Analysis:

    • The chemical shifts of the deuterium signals will be very similar to the corresponding proton signals in the ¹H NMR spectrum.

    • The presence of signals at the expected chemical shifts confirms the sites of deuteration.

Visualizing Workflows and Concepts

The following diagrams, created using the DOT language, illustrate key workflows and logical relationships in the application of deuterium labeling in pharmacokinetic studies.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_pk_study Pharmacokinetic Study cluster_data Data & Outcomes synthesis Synthesis of Deuterated Compound nmr NMR Analysis (¹H and ²H) synthesis->nmr ms_char Mass Spectrometry (Purity & Identity) nmr->ms_char dosing Dosing in Animal/Human Subjects ms_char->dosing sampling Blood/Plasma Sampling dosing->sampling sample_prep Sample Preparation (Protein Precipitation) sampling->sample_prep lcms LC-MS/MS Analysis sample_prep->lcms pk_analysis Pharmacokinetic Data Analysis lcms->pk_analysis pk_params Determine PK Parameters (t½, AUC, CL) pk_analysis->pk_params comparison Compare with Non-deuterated Drug pk_params->comparison report Report Findings comparison->report

Caption: A generalized experimental workflow for a pharmacokinetic study of a deuterated compound.

kinetic_isotope_effect cluster_outcome Pharmacokinetic Outcome protio_drug Drug with C-H bond cyp450_protio CYP450 Metabolism protio_drug->cyp450_protio metabolite_protio Rapid Formation of Metabolite cyp450_protio->metabolite_protio cyp450_deuterated CYP450 Metabolism outcome Improved PK Profile: - Increased Half-life - Increased Exposure (AUC) - Reduced Clearance deuterated_drug Drug with C-D bond deuterated_drug->cyp450_deuterated metabolite_deuterated Slower Formation of Metabolite cyp450_deuterated->metabolite_deuterated metabolite_deuterated->outcome

Caption: The impact of the Kinetic Isotope Effect on drug metabolism and pharmacokinetic outcomes.

Conclusion

Deuterium labeling has transitioned from a niche academic tool to a clinically and commercially validated strategy in drug development. The ability to fine-tune the metabolic properties of a drug by selectively replacing hydrogen with deuterium offers a rational approach to improving pharmacokinetic profiles, enhancing safety, and ultimately delivering more effective and convenient therapies for patients. As analytical techniques continue to advance in sensitivity and resolution, the strategic application of deuterium labeling is poised to play an increasingly integral role in the future of pharmaceutical innovation.

References

Tracing Oxcarbazepine's Metabolic Fate: A Technical Guide to Using Oxcarbazepine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the use of Oxcarbazepine-d4, a deuterium-labeled stable isotope of the anti-epileptic drug oxcarbazepine, in elucidating its metabolic pathways. While Oxcarbazepine-d4 is commonly employed as an internal standard for quantitative analysis, its application as a tracer in metabolic studies offers a powerful tool for understanding the drug's biotransformation, pharmacokinetics, and potential for drug-drug interactions. This guide provides a comprehensive overview of oxcarbazepine metabolism, detailed experimental protocols for tracer studies, and methods for data analysis.

Introduction to Oxcarbazepine and its Metabolism

Oxcarbazepine is a second-generation antiepileptic drug structurally related to carbamazepine.[1] It is widely used for the treatment of partial seizures and generalized tonic-clonic seizures.[2] A key feature of oxcarbazepine is that it is a prodrug, meaning it is pharmacologically inactive until it is metabolized in the body to its active form.[3][4] This metabolic activation is a crucial step in its therapeutic action.

Unlike carbamazepine, which undergoes oxidative metabolism by cytochrome P450 (CYP) enzymes, oxcarbazepine is primarily metabolized through a reductive pathway.[3] This difference in metabolism contributes to a lower potential for drug-drug interactions compared to carbamazepine.[3] The primary metabolic pathway involves the rapid and extensive reduction of the keto group of oxcarbazepine to form its pharmacologically active 10-monohydroxy derivative (MHD), also known as licarbazepine.[5][6][7] This reaction is catalyzed by cytosolic aldo-keto reductases in the liver.[8]

MHD is responsible for the majority of the antiepileptic activity of oxcarbazepine.[9] It exists as a racemic mixture of (S)-MHD and (R)-MHD.[10] Following its formation, MHD is further metabolized, primarily through glucuronidation, and then excreted in the urine.[11] A minor metabolic pathway involves the oxidation of MHD to the inactive 10,11-dihydroxy derivative (DHD).[11]

The Role of Stable Isotope Tracers in Drug Metabolism Studies

Stable isotope labeling is a powerful technique used to trace the metabolic fate of drugs and other xenobiotics within a biological system.[12] By replacing one or more atoms of a drug molecule with their stable (non-radioactive) heavy isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), researchers can track the molecule and its metabolites.

When a stable isotope-labeled drug like Oxcarbazepine-d4 is introduced into a biological system, it follows the same metabolic pathways as the unlabeled drug.[12] However, the resulting metabolites will retain the isotopic label, making them distinguishable from their endogenous or unlabeled counterparts by mass spectrometry.[12] This allows for the unambiguous identification and quantification of the drug's metabolites, providing valuable insights into:

  • Metabolic pathway elucidation: Identifying the chemical structures of metabolites and the sequence of biotransformation reactions.

  • Pharmacokinetic profiling: Determining the rates of absorption, distribution, metabolism, and excretion (ADME) of the parent drug and its metabolites.

  • Enzyme kinetics: Studying the enzymes responsible for metabolism and their activity.

  • Drug-drug interaction studies: Assessing the impact of co-administered drugs on the metabolism of the drug of interest.

Metabolic Pathways of Oxcarbazepine

The metabolism of oxcarbazepine can be summarized in the following key steps:

  • Reduction to Active Metabolite (MHD): Oxcarbazepine is rapidly and extensively reduced by cytosolic reductases (AKR1C1, AKR1C2, AKR1C3, AKR1C4, CBR1, and CBR3) to its active metabolite, 10-monohydroxy derivative (MHD).[1]

  • Glucuronidation of MHD: The majority of MHD is conjugated with glucuronic acid to form MHD-glucuronide, which is then excreted in the urine.[1]

  • Oxidation of MHD: A small fraction of MHD (less than 4% of the parent drug) is oxidized to the inactive 10,11-dihydroxy derivative (DHD).[1]

These pathways are illustrated in the following diagram:

G cluster_0 Primary Metabolic Pathway cluster_1 Minor Metabolic Pathway Oxcarbazepine Oxcarbazepine 10-Monohydroxy Derivative (MHD) (Active) 10-Monohydroxy Derivative (MHD) (Active) Oxcarbazepine->10-Monohydroxy Derivative (MHD) (Active) Reduction (Cytosolic Reductases) MHD-glucuronide (Inactive) MHD-glucuronide (Inactive) 10-Monohydroxy Derivative (MHD) (Active)->MHD-glucuronide (Inactive) Glucuronidation 10,11-Dihydroxy Derivative (DHD) (Inactive) 10,11-Dihydroxy Derivative (DHD) (Inactive) 10-Monohydroxy Derivative (MHD) (Active)->10,11-Dihydroxy Derivative (DHD) (Inactive) Oxidation (<4%)

Figure 1: Metabolic pathways of oxcarbazepine.

Quantitative Data on Oxcarbazepine Metabolism

The following tables summarize key pharmacokinetic parameters of oxcarbazepine and its primary active metabolite, MHD. This data, obtained from studies using the unlabeled drug, provides a quantitative framework for what can be expected in a tracer study with Oxcarbazepine-d4.

Table 1: Pharmacokinetic Parameters of Oxcarbazepine and MHD

ParameterOxcarbazepine10-Monohydroxy Derivative (MHD)Reference(s)
Plasma Half-life ~2 hours~9 hours[3][12]
Time to Peak Plasma Concentration (Tmax) 4.5 hours (median)2-3 days to reach steady state[12]
Plasma Protein Binding ~40%~40%[12]
Apparent Volume of Distribution 49 LNot specified[12]
Plasma Clearance ~84.9 L/h~2.0 L/h[12]

Table 2: Urinary Excretion of Oxcarbazepine and its Metabolites

CompoundPercentage of Administered Dose in UrineReference(s)
Unchanged Oxcarbazepine <1%[12]
Conjugated Oxcarbazepine 13%[12]
Unchanged MHD 27%[12]
MHD Glucuronide Metabolites 49%[12]
Inactive DHD Metabolites 3%[12]

Experimental Protocol for an In Vivo Tracer Study with Oxcarbazepine-d4

The following is a representative protocol for an in vivo study in a preclinical model (e.g., rats) to trace the metabolism of oxcarbazepine using Oxcarbazepine-d4.

5.1. Objective

To identify and quantify the major metabolites of oxcarbazepine and to determine the pharmacokinetic profiles of Oxcarbazepine-d4 and its deuterated metabolites in rats.

5.2. Materials

  • Oxcarbazepine-d4 (as the tracer)

  • Oxcarbazepine (unlabeled, for co-administration if desired)

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Metabolic cages for urine and feces collection

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • Solid-phase extraction (SPE) cartridges for sample cleanup

  • LC-MS/MS system

5.3. Experimental Procedure

  • Animal Acclimation: Acclimate rats to the laboratory conditions for at least one week before the experiment.

  • Dosing:

    • Fast the rats overnight before dosing.

    • Administer a single oral dose of Oxcarbazepine-d4 (e.g., 10 mg/kg) suspended in the vehicle.

  • Sample Collection:

    • Blood: Collect blood samples (approx. 0.2 mL) from the tail vein at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dose into heparinized tubes. Centrifuge the blood to obtain plasma and store at -80°C until analysis.

    • Urine and Feces: House the rats in metabolic cages and collect urine and feces at specified intervals (e.g., 0-8h, 8-24h, 24-48h) post-dose. Store samples at -80°C.

  • Sample Preparation:

    • Plasma:

      • Thaw plasma samples.

      • Perform protein precipitation by adding a solvent like acetonitrile.

      • Centrifuge to pellet the precipitated proteins.

      • The supernatant can be directly injected into the LC-MS/MS system or further purified using SPE.

    • Urine:

      • Thaw urine samples and centrifuge to remove any particulates.

      • Dilute the urine with an appropriate solvent before injection.

      • For the analysis of glucuronide conjugates, an enzymatic hydrolysis step (using β-glucuronidase) may be included.

  • LC-MS/MS Analysis:

    • Develop and validate an LC-MS/MS method to separate and detect Oxcarbazepine-d4 and its expected deuterated metabolites (MHD-d4, DHD-d4, and their conjugates).

    • Use multiple reaction monitoring (MRM) to specifically detect the transitions for each analyte. The mass shift due to the deuterium label will allow for their selective detection.

  • Data Analysis:

    • Construct calibration curves for each analyte to quantify their concentrations in the plasma and urine samples.

    • Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) for Oxcarbazepine-d4 and MHD-d4 from the plasma concentration-time data.

    • Determine the percentage of the administered dose excreted in urine as each metabolite.

G cluster_0 Pre-analytical Phase cluster_1 Analytical Phase cluster_2 Post-analytical Phase Animal Acclimation Animal Acclimation Dosing (Oral gavage of Oxcarbazepine-d4) Dosing (Oral gavage of Oxcarbazepine-d4) Animal Acclimation->Dosing (Oral gavage of Oxcarbazepine-d4) Sample Collection (Blood, Urine, Feces) Sample Collection (Blood, Urine, Feces) Dosing (Oral gavage of Oxcarbazepine-d4)->Sample Collection (Blood, Urine, Feces) Sample Preparation (Protein Precipitation/SPE) Sample Preparation (Protein Precipitation/SPE) Sample Collection (Blood, Urine, Feces)->Sample Preparation (Protein Precipitation/SPE) LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation (Protein Precipitation/SPE)->LC-MS/MS Analysis Data Analysis (Pharmacokinetics, Metabolite Profiling) Data Analysis (Pharmacokinetics, Metabolite Profiling) LC-MS/MS Analysis->Data Analysis (Pharmacokinetics, Metabolite Profiling) Reporting Reporting Data Analysis (Pharmacokinetics, Metabolite Profiling)->Reporting

Figure 2: Experimental workflow for an in vivo tracer study.

Analytical Methodology: LC-MS/MS for Deuterated Metabolite Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for stable isotope tracer studies due to its high sensitivity, selectivity, and ability to differentiate between labeled and unlabeled compounds.

6.1. Chromatographic Separation

A reverse-phase C18 column is typically used to separate oxcarbazepine and its metabolites. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is commonly employed.

6.2. Mass Spectrometric Detection

Electrospray ionization (ESI) in the positive ion mode is generally used for the analysis of oxcarbazepine and its metabolites. The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode to selectively detect the parent and fragment ions for each analyte.

Table 3: Exemplary MRM Transitions for Oxcarbazepine-d4 and its Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Reference(s)
Oxcarbazepine-d4 257.2212.1 → 184.2
MHD-d4 259.2 (anticipated)To be determinedN/A
DHD-d4 275.2 (anticipated)To be determinedN/A
Oxcarbazepine (unlabeled) 253.2208.1 → 180.2
MHD (unlabeled) 255.2237.1 → 194.1

Note: The m/z values for deuterated metabolites are anticipated based on the known metabolism and will need to be confirmed experimentally.

Conclusion

The use of Oxcarbazepine-d4 as a tracer provides a robust and precise method for investigating the metabolic pathways of oxcarbazepine. By enabling the clear differentiation of the administered drug and its metabolites from endogenous compounds, this technique allows for a detailed understanding of the drug's biotransformation and pharmacokinetic properties. The methodologies outlined in this guide provide a framework for researchers to design and execute tracer studies that can yield valuable insights for drug development and clinical pharmacology.

References

Methodological & Application

Application Note: High-Throughput Quantification of Oxcarbazepine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Oxcarbazepine in human plasma. The protocol employs a simple protein precipitation step for sample preparation and utilizes a stable isotope-labeled internal standard, Oxcarbazepine-d4, to ensure accuracy and precision. This method is suitable for therapeutic drug monitoring (TDM), pharmacokinetic studies, and other clinical research applications.

Introduction

Oxcarbazepine is a second-generation antiepileptic drug widely used in the treatment of partial-onset seizures.[1] It is a prodrug that is rapidly and extensively metabolized to its pharmacologically active 10-monohydroxy derivative (MHD). Monitoring plasma concentrations of Oxcarbazepine is crucial for optimizing therapeutic outcomes and minimizing adverse effects. This document provides a detailed protocol for a reliable LC-MS/MS method for the determination of Oxcarbazepine in human plasma.

Experimental Workflow

The overall experimental workflow is depicted in the diagram below, outlining the key stages from sample receipt to final data analysis.

workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Plasma Sample (50 µL) add_is Add Oxcarbazepine-d4 (IS) plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation vortex_centrifuge Vortex & Centrifuge protein_precipitation->vortex_centrifuge supernatant_transfer Transfer Supernatant vortex_centrifuge->supernatant_transfer dilution Dilute with Mobile Phase A supernatant_transfer->dilution lc_injection Inject into LC-MS/MS dilution->lc_injection Analysis chromatographic_separation Chromatographic Separation lc_injection->chromatographic_separation ms_detection MS/MS Detection (MRM) chromatographic_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration Data Acquisition calibration_curve Calibration Curve Generation peak_integration->calibration_curve concentration_calculation Concentration Calculation calibration_curve->concentration_calculation final_report final_report concentration_calculation->final_report Reporting

Caption: Experimental workflow for the LC-MS/MS analysis of Oxcarbazepine.

Experimental Protocols

Materials and Reagents
  • Oxcarbazepine certified reference standard

  • Oxcarbazepine-d4 certified reference standard (Internal Standard, IS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve Oxcarbazepine and Oxcarbazepine-d4 in methanol to obtain a final concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Oxcarbazepine stock solution with 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard Working Solution (1 µg/mL): Dilute the Oxcarbazepine-d4 stock solution with methanol to a final concentration of 1 µg/mL.[2]

Sample Preparation Protocol
  • Pipette 50 µL of human plasma (calibration standard, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the 1 µg/mL Oxcarbazepine-d4 internal standard working solution to each tube (except for blank samples, to which 20 µL of methanol is added).[2]

  • Add 500 µL of acetonitrile to precipitate plasma proteins.[2]

  • Vortex the mixture for 10 minutes.[2]

  • Centrifuge at 4,000 x g for 5 minutes.[2]

  • Transfer a 50 µL aliquot of the clear supernatant to a new tube or a 96-well plate.[2]

  • Add 500 µL of 0.1% formic acid in water (Mobile Phase A).[2]

  • Inject an aliquot (typically 10 µL) into the LC-MS/MS system.[2]

LC-MS/MS Method Parameters

The following tables summarize the optimized parameters for the liquid chromatography and mass spectrometry systems.

Liquid Chromatography Parameters
ParameterValue
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 2.5 µm)[3]
Mobile Phase A 0.1% Formic Acid in Water[2]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[2]
Flow Rate 0.3 mL/min[4]
Injection Volume 10 µL[2]
Column Temperature 35 °C
Gradient Program Isocratic or Gradient (see example below)

Example Gradient Program:

Time (min)% Mobile Phase B
0.030
2.570
3.995
5.130
Mass Spectrometry Parameters
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[5]
Scan Type Multiple Reaction Monitoring (MRM)
IonSpray Voltage 5500 V
Heater Gas Temp. 450 °C
Curtain Gas 30 psi
Nebulizer Gas 50 psi

MRM Transitions and Compound Parameters

The following table outlines the specific MRM transitions and compound-dependent parameters for Oxcarbazepine and its internal standard, Oxcarbazepine-d4.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
Oxcarbazepine 253.2208.110023.5
Oxcarbazepine-d4 (IS) 257.2212.110026.3

Note: The MRM transition for Oxcarbazepine can also be m/z 253.1 → 180.2.[5] The transition for Oxcarbazepine-d4 can also be m/z 257.2 → 184.2.[5] Optimal parameters may vary slightly between different mass spectrometer models.

Method Validation and Performance

The method should be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability.

Calibration Curve

A typical calibration curve for Oxcarbazepine in human plasma ranges from 0.2 to 16 µg/mL, with a correlation coefficient (r²) of >0.999.[4]

Accuracy and Precision

Intra- and inter-day precision and accuracy should be within ±15% for all quality control levels.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and high-throughput solution for the quantitative analysis of Oxcarbazepine in human plasma. The simple protein precipitation sample preparation and the use of a stable isotope-labeled internal standard contribute to the robustness and reliability of the method, making it well-suited for routine therapeutic drug monitoring and clinical research.

References

Protocol for the Quantification of Oxcarbazepine in Human Plasma Using Oxcarbazepine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This application note provides a detailed protocol for the quantitative analysis of oxcarbazepine in human plasma samples using a stable isotope-labeled internal standard, Oxcarbazepine-d4. This method is intended for researchers, scientists, and drug development professionals requiring accurate and precise measurements of oxcarbazepine for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The use of a deuterated internal standard ensures high accuracy by compensating for variability in sample preparation and instrument response.

Introduction

Oxcarbazepine is an anticonvulsant drug used in the treatment of epilepsy. It is a prodrug that is rapidly and extensively metabolized to its pharmacologically active 10-monohydroxy derivative, licarbazepine. Monitoring the plasma concentrations of oxcarbazepine and its active metabolite is crucial for optimizing therapeutic outcomes and minimizing adverse effects. This protocol describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of oxcarbazepine, employing Oxcarbazepine-d4 as the internal standard to ensure the reliability of the results.[1][2][3]

Experimental Protocols

Materials and Reagents
  • Oxcarbazepine (Reference Standard)

  • Oxcarbazepine-d4 (Internal Standard)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Ammonium Acetate (LC-MS Grade)

  • Human Plasma (Blank, K2-EDTA)

  • Ultrapure Water

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

  • Analytical Column: A C18 reversed-phase column is commonly used.[4][5]

Preparation of Standard and Quality Control Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of oxcarbazepine and Oxcarbazepine-d4 in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the oxcarbazepine stock solution in a mixture of acetonitrile and water (50:50, v/v) to create calibration standards.

  • Internal Standard Working Solution: Dilute the Oxcarbazepine-d4 stock solution with the same diluent to a final concentration of 100 ng/mL.

  • Calibration Curve Standards and Quality Control Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration curve standards and quality control (QC) samples at low, medium, and high concentrations.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting oxcarbazepine from plasma samples.[6][7][8][9]

  • Label microcentrifuge tubes for each sample, standard, and QC.

  • Pipette 100 µL of plasma sample, calibration standard, or QC into the corresponding labeled tube.

  • Add 20 µL of the internal standard working solution (Oxcarbazepine-d4, 100 ng/mL) to each tube, except for blank samples (add 20 µL of diluent instead).

  • Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex the tubes for 1 minute.

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method

Chromatographic Conditions
  • Column: C18, 50 x 2.1 mm, 2.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient Elution:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20-80% B

    • 2.5-3.0 min: 80% B

    • 3.0-3.1 min: 80-20% B

    • 3.1-5.0 min: 20% B

Mass Spectrometric Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Spray Voltage: 5500 V

  • Source Temperature: 450°C

  • Curtain Gas: 35 psi

  • Ion Source Gas 1: 40 psi

  • Ion Source Gas 2: 40 psi[10]

Data Presentation

The following table summarizes the quantitative data for the LC-MS/MS analysis of oxcarbazepine using Oxcarbazepine-d4 as an internal standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Oxcarbazepine253.2208.1150
Oxcarbazepine-d4 (IS)257.2212.1150

Note: The MRM transitions m/z 253.1 → 180.2 for oxcarbazepine and m/z 257.2 → 184.2 for the internal standard have also been reported.[6][7][8][9] Another transition for Oxcarbazepine-d4 is m/z 257.2→212.1→184.2.[3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (Oxcarbazepine-d4, 20 µL) plasma->add_is protein_precip Protein Precipitation (Acetonitrile, 300 µL) add_is->protein_precip vortex Vortex (1 min) protein_precip->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc ms Tandem MS Detection (ESI+, MRM) hplc->ms integration Peak Integration ms->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification

Caption: Experimental workflow for the quantification of oxcarbazepine in plasma.

internal_standard_logic cluster_analyte Analyte (Oxcarbazepine) cluster_is Internal Standard (Oxcarbazepine-d4) analyte_response Analyte MS Response (Area_Analyte) response_ratio Calculate Response Ratio (Area_Analyte / Area_IS) analyte_response->response_ratio analyte_concentration Analyte Concentration (Conc_Analyte) calibration_curve Generate Calibration Curve (Response Ratio vs. Conc_Analyte) analyte_concentration->calibration_curve is_response IS MS Response (Area_IS) is_response->response_ratio is_concentration Known IS Concentration (Conc_IS) is_concentration->calibration_curve response_ratio->calibration_curve final_concentration Determine Unknown Analyte Concentration calibration_curve->final_concentration

Caption: Logic of internal standard use for accurate quantification.

References

Application of Oxcarbazepine-d4-1 in pediatric pharmacokinetic studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Oxcarbazepine is an antiepileptic drug widely used in the treatment of partial seizures in both adults and children. It is a prodrug that is rapidly and extensively metabolized to its pharmacologically active 10-monohydroxy derivative (MHD), also known as licarbazepine. The therapeutic effect of oxcarbazepine is primarily attributed to MHD. Monitoring the plasma concentrations of oxcarbazepine and MHD is crucial for optimizing dosing regimens, ensuring efficacy, and minimizing adverse effects, particularly in the pediatric population where pharmacokinetics can differ significantly from adults due to factors such as age-dependent organ function and body composition.

Pediatric patients exhibit higher weight-normalized clearance of MHD compared to adults, necessitating higher doses per kilogram of body weight to achieve therapeutic concentrations. Younger children, in particular, may eliminate the drug more rapidly. These age-related differences underscore the importance of precise and accurate analytical methods for pharmacokinetic studies in this vulnerable population.

Oxcarbazepine-d4, a deuterated stable isotope of oxcarbazepine, serves as an ideal internal standard for the quantification of oxcarbazepine in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it corrects for variability in sample preparation and instrument response, thereby ensuring the highest accuracy and precision. This document provides detailed application notes and protocols for the use of Oxcarbazepine-d4 in pediatric pharmacokinetic studies of oxcarbazepine.

Quantitative Data from Pediatric Pharmacokinetic Studies

The following tables summarize key pharmacokinetic parameters of oxcarbazepine and its active metabolite (MHD) in pediatric patients from various studies. These data highlight the age-dependent variability in drug disposition.

Table 1: Pharmacokinetic Parameters of Oxcarbazepine's Active Metabolite (MHD) in Different Pediatric Age Groups

Age GroupApparent Clearance (L/h/kg)Apparent Volume of Distribution (L/kg)Half-Life (t½) (hours)
1 month to < 4 years~93% higher than adultsNot specifiedShorter than older children
2-5 yearsHigher than older childrenNot specified~30% lower than older children
6-12 yearsSimilar to adultsNot specifiedSimilar to adults

Note: Data synthesized from multiple sources. Younger children generally require higher oxcarbazepine doses due to more rapid clearance of the active metabolite[1].

Table 2: Dosing Recommendations for Oxcarbazepine in Pediatric Patients

Age GroupInitial Dose (mg/kg/day)Target Maintenance Dose (mg/kg/day)Maximum Recommended Dose (mg/kg/day)
2 to < 4 years8-1030-4560
4 to 16 years8-1030-45Not to exceed adult doses

Note: Dosing should be titrated over a two-week period. These recommendations are for adjunctive therapy[2][3].

Table 3: Comparison of MHD Pharmacokinetics in Children with and without Obesity

ParameterChildren with Obesity (Simulated)Children without Obesity (Simulated)Finding
Weight-normalized Clearance (L/h/kg)0.0600.067Slightly lower in children with obesity
MHD ExposureComparable at steady stateComparable at steady stateExisting dosing recommendations are effective for children with obesity[4].

Experimental Protocols

The following protocols are for the quantification of oxcarbazepine and its active metabolite, MHD, in pediatric plasma samples using LC-MS/MS with Oxcarbazepine-d4 as an internal standard.

Bioanalytical Method for Oxcarbazepine and MHD in Pediatric Plasma

This protocol is based on established LC-MS/MS methods for the simultaneous determination of oxcarbazepine and MHD.

a. Materials and Reagents:

  • Oxcarbazepine and MHD reference standards

  • Oxcarbazepine-d4 (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

b. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

c. Sample Preparation (Protein Precipitation):

  • Label microcentrifuge tubes for standards, quality controls, and unknown pediatric plasma samples.

  • To 50 µL of plasma in each tube, add 10 µL of the internal standard working solution (Oxcarbazepine-d4 in methanol).

  • Vortex briefly to mix.

  • Add 150 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.

d. LC-MS/MS Conditions:

  • Chromatographic Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable.

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient Elution:

    • 0-0.5 min: 20% B

    • 0.5-2.0 min: 20% to 80% B

    • 2.0-2.5 min: 80% B

    • 2.5-2.6 min: 80% to 20% B

    • 2.6-3.5 min: 20% B

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (example):

      • Oxcarbazepine: m/z 253.1 → 180.1

      • MHD: m/z 255.1 → 192.1

      • Oxcarbazepine-d4: m/z 257.1 → 184.1

e. Calibration and Quantification:

  • Prepare a series of calibration standards by spiking drug-free human plasma with known concentrations of oxcarbazepine and MHD.

  • Process the calibration standards and quality control samples alongside the unknown pediatric samples.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators.

  • Determine the concentrations of oxcarbazepine and MHD in the pediatric samples by interpolation from the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow sample_collection Pediatric Plasma Sample Collection (e.g., 50 µL) is_addition Addition of Internal Standard (Oxcarbazepine-d4) sample_collection->is_addition protein_precipitation Protein Precipitation (Acetonitrile) is_addition->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_ms_analysis LC-MS/MS Analysis supernatant_transfer->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing pk_analysis Pharmacokinetic Analysis data_processing->pk_analysis

Caption: Bioanalytical workflow for pediatric plasma sample analysis.

Logical Relationship in Pediatric Dosing

dosing_logic cluster_younger cluster_older age Patient Age younger Younger Children age->younger older Older Children / Adults age->older clearance Drug Clearance Rate dose Required Dose (mg/kg) clearance->dose determines younger->clearance influences higher_cl Higher Clearance older->clearance influences lower_cl Lower Clearance higher_dose Higher Dose lower_dose Lower Dose

Caption: Influence of age on oxcarbazepine dosing in children.

References

Application Notes and Protocols for Therapeutic Drug Monitoring of Oxcarbazepine Using Oxcarbazepine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Oxcarbazepine is an anticonvulsant drug used in the treatment of epilepsy. It is a prodrug that is rapidly and extensively metabolized to its pharmacologically active metabolite, 10,11-dihydro-10-hydroxycarbamazepine (MHD), also known as licarbazepine. Therapeutic Drug Monitoring (TDM) of oxcarbazepine and MHD is crucial for optimizing treatment efficacy and minimizing toxicity.[1][2] This document provides detailed application notes and protocols for the quantitative analysis of oxcarbazepine and its active metabolite in human serum or plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Oxcarbazepine-d4 as an internal standard. The use of a stable isotope-labeled internal standard like Oxcarbazepine-d4 is critical for correcting for matrix effects and variations in instrument response, thereby ensuring the accuracy and precision of the assay.[3][4]

Signaling Pathways and Experimental Workflows

cluster_0 Oxcarbazepine Metabolism cluster_1 TDM Assay Workflow Oxcarbazepine Oxcarbazepine MHD (Active Metabolite) MHD (Active Metabolite) Oxcarbazepine->MHD (Active Metabolite) Reduction Sample Collection (Serum/Plasma) Sample Collection (Serum/Plasma) Protein Precipitation Protein Precipitation Sample Collection (Serum/Plasma)->Protein Precipitation Step 1 Centrifugation Centrifugation Protein Precipitation->Centrifugation Step 2 Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer Step 3 LC-MS/MS Analysis LC-MS/MS Analysis Supernatant Transfer->LC-MS/MS Analysis Step 4 Data Analysis & Quantification Data Analysis & Quantification LC-MS/MS Analysis->Data Analysis & Quantification Step 5 Start Start Pipette 50 µL Serum/Plasma Pipette 50 µL Serum/Plasma Start->Pipette 50 µL Serum/Plasma End End Add 10 µL IS (Oxcarbazepine-d4) Add 10 µL IS (Oxcarbazepine-d4) Pipette 50 µL Serum/Plasma->Add 10 µL IS (Oxcarbazepine-d4) Add 150 µL Acetonitrile Add 150 µL Acetonitrile Add 10 µL IS (Oxcarbazepine-d4)->Add 150 µL Acetonitrile Vortex 30s Vortex 30s Add 150 µL Acetonitrile->Vortex 30s Centrifuge 10 min @ 13,000 rpm Centrifuge 10 min @ 13,000 rpm Vortex 30s->Centrifuge 10 min @ 13,000 rpm Transfer Supernatant Transfer Supernatant Centrifuge 10 min @ 13,000 rpm->Transfer Supernatant Inject into LC-MS/MS Inject into LC-MS/MS Transfer Supernatant->Inject into LC-MS/MS Inject into LC-MS/MS->End

References

Application Notes and Protocols for Oxcarbazepine Analysis Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sample preparation of Oxcarbazepine and its deuterated internal standard, Oxcarbazepine-d4, from biological matrices, primarily human plasma and serum. The subsequent analysis is typically performed by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Three common and effective sample preparation techniques are presented: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).

Introduction

Oxcarbazepine is an anticonvulsant drug used in the treatment of epilepsy.[1] Therapeutic drug monitoring of Oxcarbazepine and its active metabolite, 10-hydroxycarbazepine (MHD), is crucial for optimizing patient dosage and minimizing adverse effects. Accurate and precise quantification of these analytes in biological samples is essential. The use of a stable isotope-labeled internal standard, such as Oxcarbazepine-d4, is highly recommended to compensate for variability during sample preparation and analysis, thereby improving the accuracy and precision of the method.[2]

The choice of sample preparation technique is critical and depends on factors such as the required sensitivity, sample throughput, and the complexity of the sample matrix. This document outlines protocols for three widely used techniques, providing a comparative overview to aid in method selection and development.

Analyte and Internal Standard Properties

A foundational understanding of the physicochemical properties of Oxcarbazepine and its deuterated internal standard is beneficial for developing and optimizing sample preparation methods.

PropertyOxcarbazepineOxcarbazepine-d4
Molecular Formula C₁₅H₁₂N₂O₂C₁₅H₈D₄N₂O₂
Molecular Weight 252.27 g/mol 256.30 g/mol
LogP 1.71.7
pKa 10.710.7

Note: The properties of the deuterated standard are expected to be very similar to the parent compound, ensuring similar behavior during extraction.

Comparative Data of Sample Preparation Techniques

The following table summarizes the performance characteristics of the three detailed sample preparation techniques. This data is compiled from various bioanalytical method validation studies and serves as a general guide. Actual performance may vary based on specific laboratory conditions and instrumentation.

ParameterProtein Precipitation (PPT)Solid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Recovery (%) 92.1 - 112.1[3]>94[4]71.4 - 104.0[5]
Matrix Effect Minimal with IS[2]Low to ModerateVariable
Process Efficiency HighModerateModerate
Throughput HighModerate to High (with automation)Low to Moderate
Cost per Sample LowHighLow to Moderate
Selectivity LowHighModerate

Experimental Workflows and Protocols

The following sections provide detailed diagrams and step-by-step protocols for each sample preparation technique.

General Sample Analysis Workflow

This diagram illustrates the overall process from receiving a biological sample to the final data analysis for Oxcarbazepine quantification.

G Sample Biological Sample (Plasma/Serum) Spike_IS Spike with Oxcarbazepine-d4 IS Sample->Spike_IS Sample_Prep Sample Preparation (PPT, SPE, or LLE) Spike_IS->Sample_Prep Extract Final Extract Sample_Prep->Extract LC_MS LC-MS/MS Analysis Extract->LC_MS Data_Processing Data Processing and Quantification LC_MS->Data_Processing

Caption: General workflow for Oxcarbazepine analysis.

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing proteins from biological samples, making it suitable for high-throughput analysis. Acetonitrile is a commonly used precipitating agent.[6]

PPT Workflow Diagram

PPT_Workflow Start Plasma/Serum Sample + Oxcarbazepine-d4 IS Add_ACN Add Acetonitrile Start->Add_ACN Vortex Vortex Mix Add_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate & Reconstitute (Optional) Supernatant->Evaporate Analysis Inject into LC-MS/MS Evaporate->Analysis

Caption: Protein Precipitation (PPT) workflow.

Detailed Protocol for Protein Precipitation

Materials:

  • Human plasma or serum samples

  • Oxcarbazepine-d4 internal standard (IS) working solution (e.g., 1 µg/mL in methanol)

  • Acetonitrile (HPLC grade), chilled

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of the plasma or serum sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the Oxcarbazepine-d4 IS working solution to the sample and briefly vortex.

  • Add 400 µL of chilled acetonitrile to the tube to precipitate the proteins.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • The supernatant can be directly injected into the LC-MS/MS system. Alternatively, for increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the mobile phase.

Solid-Phase Extraction (SPE)

Solid-phase extraction provides a cleaner sample extract compared to protein precipitation by utilizing a solid sorbent to isolate the analytes of interest from the sample matrix. C18 cartridges are commonly used for the extraction of Oxcarbazepine.[7]

SPE Workflow Diagram

SPE_Workflow Start Plasma/Serum Sample + Oxcarbazepine-d4 IS Load Load Sample Start->Load Condition Condition SPE Cartridge (Methanol, Water) Condition->Load Wash Wash Cartridge (e.g., Water/Methanol) Load->Wash Elute Elute Analytes (e.g., Acetonitrile) Wash->Elute Evaporate Evaporate & Reconstitute Elute->Evaporate Analysis Inject into LC-MS/MS Evaporate->Analysis

Caption: Solid-Phase Extraction (SPE) workflow.

Detailed Protocol for Solid-Phase Extraction

Materials:

  • Human plasma or serum samples

  • Oxcarbazepine-d4 internal standard (IS) working solution

  • C18 SPE cartridges (e.g., 100 mg, 1 mL)

  • Methanol (HPLC grade)

  • Deionized water

  • Washing solution (e.g., 10% methanol in water)

  • Elution solvent (e.g., Acetonitrile or Methanol)

  • SPE vacuum manifold

  • Collection tubes

Procedure:

  • Sample Pre-treatment: To 500 µL of plasma/serum, add 50 µL of the Oxcarbazepine-d4 IS working solution. Vortex to mix.

  • Cartridge Conditioning:

    • Pass 1 mL of methanol through the C18 SPE cartridge.

    • Pass 1 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge. Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of the washing solution (e.g., 10% methanol in water) to remove polar interferences.

  • Elution: Elute the analytes from the cartridge with 1 mL of the elution solvent (e.g., acetonitrile) into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Vortex the reconstituted sample and inject an aliquot into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a classic sample preparation technique that separates analytes based on their differential solubility in two immiscible liquid phases. It is effective in removing non-soluble matrix components.

LLE Workflow Diagram

LLE_Workflow Start Plasma/Serum Sample + Oxcarbazepine-d4 IS Add_Solvent Add Immiscible Organic Solvent Start->Add_Solvent Vortex Vortex Mix Add_Solvent->Vortex Centrifuge Centrifuge to Separate Phases Vortex->Centrifuge Organic_Layer Collect Organic Layer Centrifuge->Organic_Layer Evaporate Evaporate & Reconstitute Organic_Layer->Evaporate Analysis Inject into LC-MS/MS Evaporate->Analysis

Caption: Liquid-Liquid Extraction (LLE) workflow.

Detailed Protocol for Liquid-Liquid Extraction

Materials:

  • Human plasma or serum samples

  • Oxcarbazepine-d4 internal standard (IS) working solution

  • Extraction solvent (e.g., Dichloromethane or a mixture of Ethyl Acetate and Hexane)

  • Centrifuge tubes (e.g., 5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 200 µL of the plasma or serum sample into a 5 mL centrifuge tube.

  • Add 25 µL of the Oxcarbazepine-d4 IS working solution and briefly vortex.

  • Add 2 mL of the extraction solvent (e.g., dichloromethane) to the tube.

  • Vortex the mixture vigorously for 2 minutes to ensure efficient extraction of the analytes into the organic phase.

  • Centrifuge the tubes at 4000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any precipitated protein at the interface.

  • Evaporate the organic extract to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex the reconstituted sample and inject an aliquot into the LC-MS/MS system.

Conclusion

The choice of sample preparation method for Oxcarbazepine analysis should be guided by the specific requirements of the assay. Protein precipitation offers a rapid and cost-effective solution for high-throughput screening. Solid-phase extraction provides the cleanest extracts, which can lead to improved sensitivity and reduced matrix effects, albeit at a higher cost and lower throughput. Liquid-liquid extraction presents a balance between cleanliness and cost. The use of Oxcarbazepine-d4 as an internal standard is strongly recommended for all three methods to ensure the highest quality of quantitative data. The protocols provided herein serve as a comprehensive starting point for the development and validation of robust bioanalytical methods for Oxcarbazepine.

References

Application Note: Chromatographic Separation of Oxcarbazepine and its Metabolites Using a Labeled Standard for Accurate Quantification in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Oxcarbazepine (OXC) is a second-generation antiepileptic drug widely used in the treatment of partial and generalized tonic-clonic seizures.[1][2] Following administration, oxcarbazepine is rapidly and extensively metabolized to its pharmacologically active metabolite, 10,11-dihydro-10-hydroxycarbamazepine (MHD), also known as licarbazepine.[1][3] MHD is primarily responsible for the drug's anticonvulsant activity and circulates in plasma at significantly higher concentrations than the parent drug.[3] A minor, inactive metabolite, 10,11-dihydro-10,11-dihydroxycarbamazepine (DHD), is also formed.[3][4] Given the central role of MHD in the therapeutic effect of oxcarbazepine, simultaneous monitoring of both the parent drug and its active metabolite is crucial for therapeutic drug monitoring (TDM) to optimize dosage and minimize adverse effects.

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of oxcarbazepine and its primary active metabolite, licarbazepine, in human plasma. The use of a stable isotope-labeled internal standard (SIL-IS) ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. This method is particularly suited for clinical research and drug development professionals requiring reliable bioanalytical data.

Metabolic Pathway of Oxcarbazepine

Oxcarbazepine undergoes rapid reductive metabolism in the liver by cytosolic reductases to form its active metabolite, licarbazepine (MHD).[3][4] MHD is then further metabolized, primarily through glucuronidation, and excreted in the urine.[3][4] A small fraction of MHD is oxidized to the inactive dihydroxy derivative (DHD).[3][4]

Oxcarbazepine Metabolism Oxcarbazepine Oxcarbazepine (OXC) Licarbazepine Licarbazepine (MHD) (Active Metabolite) Oxcarbazepine->Licarbazepine Reduction (Cytosolic Reductases) DHD Dihydroxy Derivative (DHD) (Inactive Metabolite) Licarbazepine->DHD Oxidation Glucuronide MHD-Glucuronide (Excreted) Licarbazepine->Glucuronide Glucuronidation

Figure 1: Metabolic Pathway of Oxcarbazepine.

Experimental Protocols

This section provides a detailed protocol for the sample preparation and LC-MS/MS analysis of oxcarbazepine and licarbazepine in human plasma.

1. Materials and Reagents

  • Oxcarbazepine (OXC) reference standard

  • Licarbazepine (MHD) reference standard

  • Oxcarbazepine stable isotope-labeled internal standard (e.g., Oxcarbazepine-¹³C,d₂)

  • HPLC-grade acetonitrile and methanol

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Drug-free human plasma (with K₂EDTA as anticoagulant)

2. Standard and Quality Control Sample Preparation

  • Stock Solutions: Prepare individual stock solutions of OXC, MHD, and the internal standard (IS) in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of OXC and MHD in a mixture of acetonitrile and water (50:50, v/v) to create working standard solutions for calibration curves and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the IS stock solution with acetonitrile to a final concentration of 1 µg/mL.[5]

  • Calibration and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.

3. Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.[5]

  • Add 20 µL of the internal standard working solution (1 µg/mL) to each tube, except for the blank plasma samples where 20 µL of methanol is added.[5]

  • Add 500 µL of acetonitrile to each tube to precipitate the plasma proteins.[5]

  • Vortex the mixture for 10 minutes.[5]

  • Centrifuge the tubes at 4,000 x g for 5 minutes.[5]

  • Transfer a 50 µL aliquot of the supernatant to a 96-well plate.[5]

  • Add 500 µL of 0.1% formic acid in water to each well.[5]

  • Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.[5]

Experimental Workflow

The overall experimental workflow, from sample receipt to data analysis, is depicted in the following diagram.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) Add_IS Add Labeled Internal Standard Plasma->Add_IS Protein_Precipitation Protein Precipitation with Acetonitrile Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer and Dilution Centrifugation->Supernatant_Transfer Injection Injection into LC-MS/MS Supernatant_Transfer->Injection Chromatographic_Separation Chromatographic Separation Injection->Chromatographic_Separation Mass_Spectrometry Tandem Mass Spectrometry Detection (MRM) Chromatographic_Separation->Mass_Spectrometry Integration Peak Integration Mass_Spectrometry->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analytes Calibration->Quantification

Figure 2: Experimental Workflow Diagram.

4. LC-MS/MS Conditions

The following table summarizes the recommended starting conditions for the chromatographic separation and mass spectrometric detection.

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
Column Synergi Hydro-RP (50 x 2.0 mm, 4 µm) or equivalent C18 column[5]
Mobile Phase A 0.1% Formic acid in water[5]
Mobile Phase B 0.1% Formic acid in acetonitrile/methanol (50:50, v/v)[5]
Flow Rate 0.5 mL/min[5]
Gradient Linear gradient from 30% to 70% Mobile Phase B over 2.5 minutes[5]
Injection Volume 10 µL[5]
Column Temperature Ambient[5]
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive[5][6]
Acquisition Mode Multiple Reaction Monitoring (MRM)[6][7]

Results and Discussion

Quantitative Data Summary

The described method was validated for linearity, precision, and accuracy. The following tables summarize the key quantitative parameters for the analysis of oxcarbazepine and licarbazepine.

Table 1: Mass Spectrometric Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Oxcarbazepine (OXC)253.1180.2
Licarbazepine (MHD)255.1192.2
Oxcarbazepine IS257.2184.2
Data sourced from a representative LC-MS/MS method.[5][8]

Table 2: Calibration and Quantification Data

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Inter- and Intra-day Precision (%RSD)Accuracy (%)
Oxcarbazepine (OXC)10 - 401120< 15%85 - 115%
Licarbazepine (MHD)40 - 16061100< 15%85 - 115%
Data compiled from published validation studies.[5][6][8]

The use of a stable isotope-labeled internal standard is critical for achieving high-quality data in bioanalytical methods. The SIL-IS co-elutes with the target analyte and experiences similar ionization effects, thereby correcting for any variations during sample processing and analysis. The protein precipitation method described is a simple, rapid, and effective technique for sample clean-up prior to LC-MS/MS analysis.[5] The chromatographic conditions provide adequate separation of oxcarbazepine and licarbazepine from endogenous plasma components, ensuring accurate quantification.

This application note presents a detailed and validated LC-MS/MS method for the simultaneous determination of oxcarbazepine and its active metabolite, licarbazepine, in human plasma. The protocol, which incorporates a stable isotope-labeled internal standard and a straightforward protein precipitation sample preparation, is shown to be accurate, precise, and robust. This method is well-suited for therapeutic drug monitoring and pharmacokinetic studies in clinical and research settings, providing reliable data to support drug development and personalized medicine.

References

Application Note: Optimal Mass Spectrometry Settings for the Detection of Oxcarbazepine-d4

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxcarbazepine-d4 is a deuterated stable isotope-labeled internal standard for Oxcarbazepine, an antiepileptic drug. Accurate and sensitive quantification of drug levels in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note provides a detailed protocol for the optimal detection of Oxcarbazepine-d4 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.

Quantitative Data Summary

The following table summarizes the optimized mass spectrometry parameters for the detection of Oxcarbazepine-d4. These settings are a synthesis of commonly reported parameters in validated bioanalytical methods.

ParameterRecommended Setting
Analyte Oxcarbazepine-d4 (IS)
Precursor Ion (Q1) m/z 257.2
Product Ion (Q3) m/z 184.2, m/z 212.1
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage 5500 V
Source Temperature 450 °C
Curtain Gas 30-35 psi
Nebulizer Gas (Gas 1) 40-50 psi
Heater Gas (Gas 2) 40-50 psi
Collision Gas Nitrogen

Experimental Protocols

This section outlines a typical experimental protocol for the analysis of Oxcarbazepine-d4 in a biological matrix (e.g., human plasma or serum) using LC-MS/MS.

1. Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting Oxcarbazepine and its internal standard from plasma or serum samples.

  • Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Internal Standard (IS) working solution: Oxcarbazepine-d4 in methanol (concentration to be optimized based on expected analyte concentration).

  • Procedure:

    • Pipette 100 µL of plasma or serum sample into a 1.5 mL microcentrifuge tube.

    • Add 20 µL of the internal standard working solution.

    • Vortex for 30 seconds.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex for 30 seconds.

    • Inject a portion of the reconstituted sample into the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used (e.g., Phenomenex Kinetex C18, Waters XBridge BEH C18).[1][2][3]

    • Typical dimensions: 2.1 mm x 50 mm, 2.5 µm particle size.[2][3]

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: Acetonitrile or Methanol.

  • Flow Rate: 0.35 - 0.5 mL/min.[4][5][6]

  • Gradient Elution: A gradient elution is often employed to ensure good separation from matrix components and the parent drug, Oxcarbazepine. The specific gradient profile should be optimized for the specific column and analytes.

  • Column Temperature: 40°C.[5]

  • Injection Volume: 2 - 5 µL.[2][7]

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) operated in the positive ion mode.[5][8][9]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[1][8]

  • MRM Transitions:

    • Oxcarbazepine-d4 (IS): m/z 257.2 → 184.2.[2][4][5][6][10] An alternative transition is m/z 257.2 → 212.1.[2][5][11]

    • Oxcarbazepine (Analyte): m/z 253.1 → 180.2 or m/z 253.2 → 208.1.[2][4][6][7][11][12][13]

  • Source Parameters:

    • Ion Spray Voltage: 5500 V.[5][8]

    • Source Temperature: 450 °C.[5][8]

    • Curtain Gas: 30 psi.[5]

    • Nebulizer Gas (Gas 1): 50 psi.[5]

    • Heater Gas (Gas 2): 50 psi.[5]

  • Compound Parameters:

    • Dwell time, collision energy, and declustering potential should be optimized for each transition to maximize signal intensity.

Diagrams

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Plasma Plasma/Serum Sample Add_IS Add Oxcarbazepine-d4 (IS) Plasma->Add_IS Vortex1 Vortex Add_IS->Vortex1 Add_ACN Add Acetonitrile Vortex1->Add_ACN Vortex2 Vortex Add_ACN->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_Separation LC Separation (C18 Column) Reconstitute->LC_Separation Inject MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Acquisition Data Acquisition & Processing MS_Detection->Data_Acquisition

Caption: Experimental workflow for the quantification of Oxcarbazepine-d4.

References

Application of Oxcarbazepine-d4 in Bioequivalence Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxcarbazepine is an antiepileptic drug widely used in the treatment of partial seizures. To ensure the therapeutic interchangeability of generic formulations of oxcarbazepine with the innovator product, regulatory agencies require bioequivalence (BE) studies. A critical component of these studies is the accurate quantification of oxcarbazepine and its pharmacologically active metabolite, 10-monohydroxy derivative (MHD), in biological matrices. The use of a stable isotope-labeled internal standard, such as Oxcarbazepine-d4, is the gold standard for such bioanalytical assays, particularly when employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

Oxcarbazepine-d4, being chemically identical to oxcarbazepine but with a different mass, co-elutes with the analyte during chromatography. This allows for the correction of variability during sample preparation and analysis, such as extraction losses and matrix effects, thereby ensuring the accuracy and robustness of the bioanalytical method.[2] This document provides detailed application notes and protocols for the use of Oxcarbazepine-d4 in the bioequivalence assessment of oxcarbazepine formulations.

Mechanism of Action of Oxcarbazepine

The anticonvulsant effect of oxcarbazepine is primarily exerted through its active metabolite, MHD. The mechanism of action is thought to involve the blockade of voltage-gated sodium channels in the brain.[3][4] By binding to the inactive state of these channels, oxcarbazepine and MHD prolong their refractory period, which in turn stabilizes hyperexcited neuronal membranes and inhibits repetitive firing, thus preventing the propagation of seizure activity.[3][5]

cluster_neuron Presynaptic Neuron cluster_effect Therapeutic Effect Na_channel_active Voltage-gated Na+ Channel (Active) Na_channel_inactive Voltage-gated Na+ Channel (Inactive) Na_channel_active->Na_channel_inactive Inactivation Action_Potential Action Potential Propagation Na_channel_active->Action_Potential Initiates Reduced_Firing Reduced Neuronal Hyperexcitability Na_channel_inactive->Na_channel_active Recovery Na_channel_inactive->Na_channel_active Inhibits Recovery Oxcarbazepine_MHD Oxcarbazepine / MHD Oxcarbazepine_MHD->Na_channel_inactive Binds and Stabilizes

Figure 1. Mechanism of action of Oxcarbazepine/MHD.

Bioequivalence Study Protocol for Oxcarbazepine

The following is a generalized protocol for a bioequivalence study of a 600 mg oxcarbazepine tablet formulation, based on common study designs.[6][7]

1. Study Design

  • Type: Single-dose, open-label, randomized, two-period, two-sequence, crossover study.

  • Conditions: The study should be conducted under both fasting and fed conditions.[6]

  • Washout Period: A washout period of at least 7 days between the two periods is recommended.[6]

  • Subjects: Healthy adult male and non-pregnant, non-lactating female volunteers. The number of subjects is typically between 24 and 60.[3][6]

2. Investigational Products

  • Test Product: Generic 600 mg oxcarbazepine tablets.

  • Reference Product: Innovator 600 mg oxcarbazepine tablets (e.g., Trileptal®).[6]

3. Dosing and Blood Sampling

  • Dosing: A single oral dose of 600 mg of either the test or reference product is administered with water.

  • Blood Sampling: Venous blood samples are collected in labeled tubes containing an appropriate anticoagulant at predose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours).

  • Plasma Separation: Plasma is separated by centrifugation and stored frozen at -20°C or below until analysis.

4. Bioanalytical Method

The concentrations of oxcarbazepine and its active metabolite, MHD, are determined in plasma samples using a validated LC-MS/MS method with Oxcarbazepine-d4 as the internal standard.

5. Pharmacokinetic and Statistical Analysis

  • Pharmacokinetic Parameters: The following pharmacokinetic parameters are calculated for both oxcarbazepine and MHD:

    • Cmax (Maximum plasma concentration)

    • AUC0-t (Area under the plasma concentration-time curve from time 0 to the last measurable concentration)

    • AUC0-∞ (Area under the plasma concentration-time curve from time 0 to infinity)

  • Statistical Analysis: The log-transformed Cmax, AUC0-t, and AUC0-∞ values are analyzed using an Analysis of Variance (ANOVA). The 90% confidence intervals (CIs) for the ratio of the geometric means (test/reference) of these parameters should be within the acceptance range of 80.00% to 125.00%.[6]

cluster_study_setup Study Setup cluster_period1 Period 1 cluster_washout Washout Period cluster_period2 Period 2 (Crossover) cluster_analysis Analysis Subject_Screening Subject Screening (Healthy Volunteers) Randomization Randomization into Two Groups Subject_Screening->Randomization GroupA_Dosing1 Group A: Test Product (600 mg) Randomization->GroupA_Dosing1 GroupB_Dosing1 Group B: Reference Product (600 mg) Randomization->GroupB_Dosing1 Blood_Sampling1 Serial Blood Sampling GroupA_Dosing1->Blood_Sampling1 GroupB_Dosing1->Blood_Sampling1 Washout ≥ 7 days Blood_Sampling1->Washout GroupA_Dosing2 Group A: Reference Product (600 mg) Washout->GroupA_Dosing2 GroupB_Dose2 GroupB_Dose2 Washout->GroupB_Dose2 Blood_Sampling2 Serial Blood Sampling GroupA_Dosing2->Blood_Sampling2 GroupB_Dosing2 Group B: Test Product (600 mg) Plasma_Analysis LC-MS/MS Analysis (Oxcarbazepine, MHD, Oxcarbazepine-d4) Blood_Sampling2->Plasma_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, AUC) Plasma_Analysis->PK_Analysis Stat_Analysis Statistical Analysis (90% CI) PK_Analysis->Stat_Analysis BE_Conclusion Bioequivalence Conclusion Stat_Analysis->BE_Conclusion GroupB_Dose2->Blood_Sampling2

Figure 2. Bioequivalence study workflow.

Bioanalytical Method Protocol: LC-MS/MS

This protocol describes a sensitive and rapid LC-MS/MS method for the simultaneous quantification of oxcarbazepine and MHD in human plasma using Oxcarbazepine-d4 as the internal standard (IS).[1][8][9]

1. Materials and Reagents

  • Oxcarbazepine, MHD, and Oxcarbazepine-d4 reference standards

  • HPLC-grade methanol, acetonitrile, and formic acid

  • Ultrapure water

  • Human plasma (blank)

2. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of oxcarbazepine, MHD, and Oxcarbazepine-d4 in methanol.

  • Working Solutions: Prepare serial dilutions of the oxcarbazepine and MHD stock solutions in methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (5 µg/mL): Dilute the Oxcarbazepine-d4 stock solution in methanol:water (50:50, v/v).

3. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample (calibrator, QC, or study sample), add 10 µL of the IS working solution (5 µg/mL Oxcarbazepine-d4).

  • Add 150 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

ParameterCondition
LC System UPLC or HPLC system
Column C18 column (e.g., Waters XBridge BEH C18, 2.5 µm, 2.1 x 50 mm)[9]
Mobile Phase Isocratic elution with 0.1% formic acid in water and methanol (50:50, v/v)[9]
Flow Rate 0.35 mL/min[9]
Injection Volume 2 µL[9]
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Oxcarbazepine: m/z 253.2 → 208.1[8] MHD: m/z 255.2 → 237.1[8] Oxcarbazepine-d4 (IS): m/z 257.2 → 212.1[8]

5. Method Validation

The bioanalytical method should be fully validated according to regulatory guidelines, including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Validation ParameterTypical Acceptance Criteria
Linearity (r) ≥ 0.99
Intra- and Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Intra- and Inter-day Accuracy (%RE) Within ± 15% (± 20% at LLOQ)

Quantitative Data Summary

The following tables summarize typical quantitative data from bioequivalence studies of 600 mg oxcarbazepine tablets and the validation of the corresponding bioanalytical method.

Table 1: Pharmacokinetic Parameters from a Bioequivalence Study (Fasting Conditions) [6]

ParameterTest Product (Mean ± SD)Reference Product (Mean ± SD)90% CI
Cmax (ng/mL) 980.5 ± 210.3950.2 ± 205.196.4% - 103.7%
AUC0-t (hrng/mL) 18500 ± 450018800 ± 460086.8% - 107.4%
AUC0-∞ (hrng/mL) 19200 ± 480019350 ± 490090.4% - 108.9%

Table 2: Pharmacokinetic Parameters from a Bioequivalence Study (Fed Conditions) [6]

ParameterTest Product (Mean ± SD)Reference Product (Mean ± SD)90% CI
Cmax (ng/mL) 1250.6 ± 250.81230.4 ± 245.399.77% - 101.70%
AUC0-t (hrng/mL) 22500 ± 510022000 ± 5000102.00% - 113.44%
AUC0-∞ (hrng/mL) 23400 ± 530022800 ± 5100103.85% - 115.39%

Table 3: Bioanalytical Method Validation Data for Oxcarbazepine and MHD [8]

AnalyteQC LevelIntra-day Precision (%CV)Intra-day Accuracy (%RE)Inter-day Precision (%CV)Inter-day Accuracy (%RE)
Oxcarbazepine LQC (50 ng/mL)5.33.84.72.5
MQC (200 ng/mL)2.0-1.11.7-0.9
HQC (800 ng/mL)1.0-0.40.9-0.5
MHD LQC (1 µg/mL)9.35.67.17.4
MQC (4 µg/mL)4.82.52.40.9
HQC (16 µg/mL)2.54.46.67.7

Conclusion

The use of Oxcarbazepine-d4 as an internal standard in LC-MS/MS-based bioanalytical methods is essential for conducting reliable and accurate bioequivalence studies of oxcarbazepine formulations. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals involved in the generic drug development process. Adherence to these methodologies will help ensure that the data generated meets the stringent requirements of regulatory agencies for the approval of generic oxcarbazepine products.

References

Troubleshooting & Optimization

Overcoming matrix effects in Oxcarbazepine quantification with Oxcarbazepine-d4-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Oxcarbazepine and its active metabolite, 10-hydroxycarbazepine (MHD), using LC-MS/MS. The focus is on overcoming matrix effects with the use of a deuterated internal standard, Oxcarbazepine-d4.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect Oxcarbazepine quantification?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte by co-eluting compounds from the sample matrix.[1][2] In the bioanalysis of Oxcarbazepine, endogenous components in plasma or serum, such as phospholipids and salts, can cause either ion suppression or enhancement.[1] This interference can lead to inaccurate and imprecise quantification, affecting the reliability of pharmacokinetic and therapeutic drug monitoring studies.[1][2]

Q2: Why is a stable isotope-labeled internal standard like Oxcarbazepine-d4 recommended?

A2: A stable isotope-labeled internal standard (SIL-IS), such as Oxcarbazepine-d4, is considered the gold standard for compensating for matrix effects.[3][4] Because Oxcarbazepine-d4 is chemically identical to Oxcarbazepine but has a different mass, it co-elutes and experiences the same ionization suppression or enhancement.[2] By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by the matrix effect can be effectively normalized, leading to more accurate and precise results.[5]

Q3: What are the common sample preparation techniques to minimize matrix effects for Oxcarbazepine analysis?

A3: Common sample preparation techniques include:

  • Protein Precipitation (PPT): A simple and rapid method where a solvent like methanol or acetonitrile is added to the sample to precipitate proteins.[6][7] While convenient, it may result in less clean extracts and more significant matrix effects.

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte from matrix components based on their differential solubility in two immiscible liquids. It generally provides cleaner extracts than PPT.[5]

  • Solid-Phase Extraction (SPE): A highly effective method for removing interfering matrix components, resulting in a cleaner sample extract and reduced matrix effects.[8]

Q4: Can chromatographic conditions be optimized to reduce matrix effects?

A4: Yes, optimizing chromatographic conditions is a key strategy.[1] This can be achieved by:

  • Improving chromatographic separation: Ensuring the analyte peak is well-separated from co-eluting matrix components.[1]

  • Using a suitable column: A C18 reversed-phase column is commonly used for Oxcarbazepine analysis.[9][10]

  • Adjusting the mobile phase: The composition of the mobile phase can be modified to improve separation and minimize matrix effects.[11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape or Tailing Suboptimal chromatographic conditions.Optimize the mobile phase composition and gradient. Ensure the column is not degraded.
High Variability in Results Inconsistent matrix effects between samples.Use a stable isotope-labeled internal standard like Oxcarbazepine-d4. Optimize the sample cleanup procedure.[2][5]
Low Analyte Recovery Inefficient extraction from the matrix.Evaluate and optimize the sample preparation method (e.g., change extraction solvent, pH, or SPE sorbent).
Signal Suppression or Enhancement Co-eluting matrix components interfering with ionization.Improve chromatographic separation to isolate the analyte peak. Enhance sample cleanup to remove interfering substances. Consider switching the ionization mode (e.g., from ESI to APCI).[1][2]
Inconsistent Internal Standard Response Issues with IS addition or degradation.Ensure precise and consistent addition of the internal standard to all samples and standards. Check the stability of the IS in the matrix.

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Techniques for Oxcarbazepine Analysis

Technique Typical Recovery (%) Matrix Effect (%) Advantages Disadvantages
Protein Precipitation 85-115[6]Can be significantSimple, fast, and inexpensive.[6]Less clean extract, higher potential for matrix effects.
Liquid-Liquid Extraction 70-90ModerateGood cleanup, removes many interferences.More labor-intensive and uses organic solvents.[5]
Solid-Phase Extraction >90[8]Minimal[8]Excellent cleanup, high recovery, and minimal matrix effects.[8]More complex, time-consuming, and costly.

Note: Recovery and matrix effect percentages are approximate and can vary depending on the specific method and matrix.

Experimental Protocols

Sample Preparation using Protein Precipitation
  • To 100 µL of plasma or serum sample, add 20 µL of Oxcarbazepine-d4 internal standard solution (concentration will depend on the specific assay).

  • Add 300 µL of cold acetonitrile or methanol to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Analysis
  • LC System: A standard HPLC or UPLC system.

  • Column: A C18 column (e.g., 50 x 2.1 mm, 2.5 µm).[10]

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[11]

  • Flow Rate: 0.3 mL/min.[9]

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[12]

  • MRM Transitions:

    • Oxcarbazepine: m/z 253.2 → 208.1[10]

    • 10-hydroxycarbazepine (MHD): m/z 255.2 → 237.1[10]

    • Oxcarbazepine-d4 (IS): m/z 257.2 → 212.1[10]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Plasma/Serum Sample add_is Add Oxcarbazepine-d4 IS sample->add_is precipitate Protein Precipitation (Acetonitrile/Methanol) add_is->precipitate centrifuge Centrifuge precipitate->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject Sample reconstitute->inject lc_separation LC Separation (C18 Column) inject->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing (Peak Area Ratio) ms_detection->data_processing troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Inaccurate or Imprecise Results matrix_effects Matrix Effects start->matrix_effects sample_prep Sample Prep Issues start->sample_prep chromatography Chromatographic Problems start->chromatography use_is Use Oxcarbazepine-d4 IS matrix_effects->use_is Compensate optimize_cleanup Optimize Sample Cleanup (e.g., SPE) matrix_effects->optimize_cleanup Minimize sample_prep->optimize_cleanup optimize_lc Optimize LC Method chromatography->optimize_lc

References

Improving peak shape and resolution in Oxcarbazepine LC-MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Oxcarbazepine LC-MS analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to peak shape and resolution.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for Oxcarbazepine LC-MS analysis?

A successful LC-MS analysis of Oxcarbazepine often utilizes a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile or methanol and water containing a low concentration of an acidic modifier.[1][2]

Q2: Why is a mobile phase modifier like formic acid recommended?

Mobile phase modifiers such as formic acid are used to improve peak shape and enhance ionization efficiency in the mass spectrometer.[1][3] For basic compounds, an acidic mobile phase helps to protonate residual silanol groups on the silica-based stationary phase, minimizing secondary interactions that can lead to peak tailing.[4][5]

Q3: How can I improve the separation between Oxcarbazepine and its active metabolite, 10,11-dihydro-10-hydroxycarbamazepine (MHD)?

Optimizing the gradient elution program is a key strategy for improving the resolution between Oxcarbazepine and its metabolites. A shallower gradient can increase the separation between closely eluting compounds.[6][7] Additionally, adjusting the mobile phase pH can alter the selectivity of the separation.[8]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your Oxcarbazepine LC-MS analysis.

Issue 1: Peak Tailing

Symptom: The peak for Oxcarbazepine or its metabolites has an asymmetrical shape with a "tail" extending from the back of the peak.

Possible Causes and Solutions:

CauseSolution
Secondary Silanol Interactions Add a mobile phase modifier. A combination of 0.1% formic acid and a complementary salt like ammonium formate is effective in masking silanol groups and improving peak shape.[1][9] Lowering the mobile phase pH to around 3 can also protonate silanols, reducing unwanted interactions.[4]
Column Contamination Flush the column with a strong solvent. If the problem persists, consider replacing the column or using a guard column to protect the analytical column from contaminants.
Column Overload Reduce the injection volume or dilute the sample. Mass overload can lead to peak tailing.[4]

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks some_peaks Some Peaks Tailing check_all_peaks->some_peaks No all_peaks All Peaks Tailing check_all_peaks->all_peaks Yes check_silanol Check for Secondary Silanol Interactions some_peaks->check_silanol solution_modifier Add/Optimize Mobile Phase Modifier (e.g., 0.1% Formic Acid +/- Ammonium Formate) check_silanol->solution_modifier solution_ph Adjust Mobile Phase pH (typically lower pH for basic compounds) check_silanol->solution_ph check_extracolumn Check for Extra-Column Volume (fittings, tubing) all_peaks->check_extracolumn solution_fittings Ensure Proper Fittings and Minimize Tubing Length/Diameter check_extracolumn->solution_fittings check_column_health Assess Column Health check_extracolumn->check_column_health solution_flush Flush Column with Strong Solvent check_column_health->solution_flush solution_replace_column Replace Column solution_flush->solution_replace_column

Caption: Troubleshooting logic for addressing peak tailing issues.

Issue 2: Peak Fronting

Symptom: The peak for Oxcarbazepine or its metabolites is asymmetrical, with the front of the peak being less steep than the back.

Possible Causes and Solutions:

CauseSolution
Column Overload This is a common cause of peak fronting.[10][11] Reduce the amount of sample injected by either lowering the injection volume or diluting the sample.[10]
Injection Solvent Mismatch The sample solvent should be of equal or weaker elution strength than the initial mobile phase.[12][13] If a strong solvent is used to dissolve the sample, it can cause the analyte to travel too quickly through the column initially, leading to a fronting peak.[14] Prepare your sample in the initial mobile phase whenever possible.
Column Degradation Over time, the packed bed of the column can degrade, leading to channeling and peak fronting.[15][16] If other troubleshooting steps fail, replacing the column may be necessary.

Troubleshooting Workflow for Peak Fronting

G start Peak Fronting Observed check_overload Is Column Overload a Possibility? start->check_overload overload_yes Yes check_overload->overload_yes Yes overload_no No check_overload->overload_no No solution_reduce_load Reduce Injection Volume or Sample Concentration overload_yes->solution_reduce_load check_solvent Is Injection Solvent Stronger than Mobile Phase? overload_no->check_solvent solvent_yes Yes check_solvent->solvent_yes Yes solvent_no No check_solvent->solvent_no No solution_match_solvent Prepare Sample in Initial Mobile Phase or a Weaker Solvent solvent_yes->solution_match_solvent check_column_health Suspect Column Degradation solvent_no->check_column_health solution_replace_column Replace Column check_column_health->solution_replace_column G start Split Peaks Observed check_all_peaks Are All Peaks Splitting? start->check_all_peaks all_peaks_yes Yes check_all_peaks->all_peaks_yes Yes all_peaks_no No check_all_peaks->all_peaks_no No check_blockage Check for Blockage or Column Void all_peaks_yes->check_blockage solution_filter Filter Samples, Use In-line Filter check_blockage->solution_filter solution_replace_column Replace Column check_blockage->solution_replace_column check_ph_pka Is Mobile Phase pH Close to Analyte pKa? all_peaks_no->check_ph_pka ph_pka_yes Yes check_ph_pka->ph_pka_yes Yes ph_pka_no No check_ph_pka->ph_pka_no No solution_adjust_ph Adjust Mobile Phase pH (≥ 2 units from pKa) ph_pka_yes->solution_adjust_ph check_solvent_miscibility Check Sample Solvent Miscibility with Mobile Phase ph_pka_no->check_solvent_miscibility solution_change_solvent Use a Miscible Sample Solvent check_solvent_miscibility->solution_change_solvent

References

Optimizing extraction recovery of Oxcarbazepine from brain tissue using a labeled standard

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Oxcarbazepine (OXC) and its active metabolite, 10,11-dihydro-10-hydroxycarbamazepine (MHD), in brain tissue. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their extraction recovery using a labeled internal standard.

Frequently Asked Questions (FAQs)

Q1: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for the quantification of Oxcarbazepine in brain tissue?

A1: A stable isotope-labeled internal standard (e.g., Oxcarbazepine-d4) is highly recommended because it has nearly identical physicochemical properties to the unlabeled analyte. This means it will behave similarly during extraction, chromatography, and ionization in the mass spectrometer. By adding a known amount of the SIL-IS to the sample at the beginning of the workflow, it can effectively compensate for variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise quantification of Oxcarbazepine.

Q2: What are the main challenges when extracting Oxcarbazepine from brain tissue compared to plasma?

A2: Brain tissue is a more complex matrix than plasma, presenting several challenges:

  • High Lipid Content: The brain has a high concentration of lipids, which can interfere with the extraction process and cause significant matrix effects in LC-MS/MS analysis.

  • Complex Cellular Structure: Effective homogenization is required to break down the cellular structure and release the analyte into the extraction solvent.

  • Potential for Analyte Degradation: Brain tissue contains various enzymes that could potentially degrade Oxcarbazepine if the samples are not handled and stored properly.

Q3: Which homogenization technique is best for preparing brain tissue samples for Oxcarbazepine extraction?

A3: The choice of homogenization technique depends on the available equipment and the number of samples.

  • Bead Beating: This is a high-throughput and effective method for disrupting brain tissue. It involves placing the tissue sample in a tube with ceramic or stainless steel beads and a homogenization buffer, followed by vigorous shaking.

  • Rotor-Stator Homogenizers (e.g., Polytron): These are also very effective for thoroughly homogenizing brain tissue. For optimal results, homogenization should be performed on ice to minimize enzymatic degradation of the analyte.

Q4: What are the most common extraction techniques for Oxcarbazepine from brain homogenate?

A4: The most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

  • Protein Precipitation: This is a simple and fast method where a water-miscible organic solvent (e.g., acetonitrile or methanol) is added to the brain homogenate to precipitate proteins. While quick, it may result in a less clean extract and higher matrix effects.

  • Liquid-Liquid Extraction: This technique involves extracting the analyte from the aqueous brain homogenate into an immiscible organic solvent. It generally provides a cleaner extract than PPT.

  • Solid-Phase Extraction: SPE is a highly effective method for sample clean-up and can significantly reduce matrix effects. It involves passing the sample through a sorbent bed that retains the analyte, which is then eluted with a different solvent.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Extraction Recovery of Oxcarbazepine Inefficient tissue homogenization.Ensure the brain tissue is completely homogenized. Optimize the homogenization time and speed. Consider using a bead beater for more effective disruption.
Inappropriate extraction solvent.Test different extraction solvents or solvent mixtures. For LLE, try solvents with varying polarities (e.g., ethyl acetate, methyl tert-butyl ether). For PPT, compare acetonitrile and methanol. The addition of a small percentage of a modifier (e.g., formic acid or ammonium hydroxide) can improve recovery depending on the pH.
Suboptimal pH of the sample.Adjust the pH of the brain homogenate before extraction. Oxcarbazepine is a neutral compound, but pH can influence the extraction of its metabolite and the removal of interferences.
Analyte loss during solvent evaporation.If a solvent evaporation step is used, ensure it is not too aggressive (e.g., high temperature or high nitrogen flow), which can lead to the loss of the analyte.
High Variability in Results (High %CV) Inconsistent sample preparation.Ensure all samples are treated identically. Use calibrated pipettes and consistent vortexing and centrifugation times. The use of a SIL-IS is crucial to correct for this variability.
Incomplete protein precipitation.Increase the ratio of precipitation solvent to sample volume (e.g., from 3:1 to 4:1). Ensure thorough vortexing and adequate centrifugation time and speed.
Matrix effects.Implement a more rigorous clean-up procedure, such as SPE. A labeled internal standard is essential to compensate for matrix effects.
High Matrix Effects (Ion Suppression or Enhancement) Insufficient sample clean-up.Switch from protein precipitation to a more selective method like LLE or SPE. Optimize the wash and elution steps in the SPE protocol to remove interfering phospholipids and other matrix components.
Co-elution of interfering compounds.Modify the chromatographic conditions (e.g., change the mobile phase composition, gradient profile, or analytical column) to separate the analyte from the interfering peaks.
Poor Peak Shape in Chromatogram Incompatibility of the final extract with the mobile phase.Ensure the reconstitution solvent after evaporation is similar in composition and strength to the initial mobile phase.
Contamination of the LC-MS system.Clean the injection port, column, and mass spectrometer source.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for Oxcarbazepine Extraction from Brain Tissue
  • Sample Preparation:

    • Weigh approximately 100 mg of frozen brain tissue.

    • Add the tissue to a 2 mL homogenization tube containing ceramic beads.

    • Add 400 µL of ice-cold water.

    • Add 10 µL of the Oxcarbazepine-d4 internal standard working solution.

    • Homogenize the tissue using a bead beater until no visible particles remain. Keep samples on ice.

  • Protein Precipitation:

    • To the 500 µL of brain homogenate, add 1.5 mL of ice-cold acetonitrile.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Sample Analysis:

    • Carefully transfer the supernatant to a new tube.

    • Inject an aliquot of the supernatant directly into the LC-MS/MS system or evaporate to dryness and reconstitute in the mobile phase.

Protocol 2: Solid-Phase Extraction (SPE) for Oxcarbazepine Extraction from Brain Tissue
  • Sample Preparation and Protein Precipitation:

    • Follow steps 1 and 2 from the Protein Precipitation protocol.

  • Solid-Phase Extraction:

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the protein precipitation step onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elute Oxcarbazepine and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Sample Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following tables present illustrative data on the recovery of Oxcarbazepine from brain tissue using different extraction methods.

Table 1: Comparison of Extraction Methods on Oxcarbazepine Recovery

Extraction MethodMean Recovery (%)Standard Deviation (%)
Protein Precipitation (Acetonitrile)85.26.5
Liquid-Liquid Extraction (Ethyl Acetate)92.84.1
Solid-Phase Extraction (Mixed-Mode)96.52.8

Table 2: Effect of Labeled Internal Standard on Quantification Precision

MethodWithout Labeled IS (%CV)With Labeled IS (%CV)
Protein Precipitation12.34.5
Liquid-Liquid Extraction9.83.1
Solid-Phase Extraction7.52.2

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_ppt Protein Precipitation cluster_spe Solid-Phase Extraction (Optional) cluster_analysis Analysis tissue Brain Tissue Sample homogenization Homogenization (+ Labeled IS) tissue->homogenization add_solvent Add Acetonitrile homogenization->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge load_spe Load Supernatant centrifuge->load_spe analysis LC-MS/MS Analysis centrifuge->analysis Direct Injection wash_spe Wash load_spe->wash_spe elute_spe Elute wash_spe->elute_spe elute_spe->analysis

Caption: Experimental workflow for Oxcarbazepine extraction from brain tissue.

Troubleshooting_Workflow start Low Recovery or High Variability? check_is Is a Labeled Internal Standard Used? start->check_is implement_is Implement a Labeled IS check_is->implement_is No check_homogenization Is Homogenization Complete? check_is->check_homogenization Yes implement_is->check_homogenization optimize_homogenization Optimize Homogenization (Time, Speed, Method) check_homogenization->optimize_homogenization No check_extraction Review Extraction Method check_homogenization->check_extraction Yes optimize_homogenization->check_extraction optimize_ppt Optimize PPT (Solvent:Sample Ratio) check_extraction->optimize_ppt Using PPT switch_to_lle Switch to LLE (Test Solvents) check_extraction->switch_to_lle Consider LLE switch_to_spe Switch to SPE (Optimize Wash/Elute) check_extraction->switch_to_spe Consider SPE check_matrix Assess Matrix Effects optimize_ppt->check_matrix switch_to_lle->check_matrix switch_to_spe->check_matrix improve_cleanup Improve Sample Clean-up (e.g., use SPE) check_matrix->improve_cleanup High modify_lc Modify LC Method (Gradient, Column) check_matrix->modify_lc High end_node Optimized Method check_matrix->end_node Acceptable improve_cleanup->end_node modify_lc->end_node

Caption: Troubleshooting decision tree for low recovery of Oxcarbazepine.

Labeled_Standard_Principle cluster_sample Brain Tissue Sample cluster_spiking Spiking cluster_extraction Extraction Process cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification analyte Oxcarbazepine (Unknown Amount) extraction Homogenization Protein Precipitation SPE Clean-up analyte->extraction is Labeled IS (Known Amount) is->extraction loss Analyte and IS Loss (Proportional) extraction->loss ms Measure Peak Area Ratio (Analyte / IS) extraction->ms quant Calculate Original Analyte Concentration ms->quant

Caption: Principle of using a labeled internal standard for quantification.

Technical Support Center: Simultaneous Quantification of Oxcarbazepine and its Active Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method refinement of simultaneously quantifying Oxcarbazepine (OXC) and its active metabolite, 10-hydroxycarbazepine (MHD).

Troubleshooting Guide

This guide addresses common issues encountered during the experimental process.

Question (Issue) Answer (Solution/Troubleshooting Step)
Poor peak shape or peak tailing for OXC and/or MHD in HPLC/LC-MS. 1. Check Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analytes. A slightly acidic mobile phase (e.g., containing 0.1% formic acid) is commonly used to improve peak shape for these compounds.[1][2] 2. Column Contamination: Flush the column with a strong solvent (e.g., 100% methanol or acetonitrile) to remove any strongly retained contaminants.[3] 3. Column Degradation: If the problem persists, the column may be degraded. Replace the guard column first, and if that doesn't resolve the issue, replace the analytical column.[3] 4. Sample Solvent Mismatch: Whenever possible, dissolve the final extracted sample in the mobile phase to avoid peak distortion.[3]
Low signal intensity or sensitivity for one or both analytes. 1. Optimize Mass Spectrometry Parameters: For LC-MS/MS, ensure that the MS parameters (e.g., collision energy, cone voltage) are optimized for the specific transitions of OXC and MHD. 2. Check for Ion Suppression/Enhancement (Matrix Effects): Infuse the analyte post-column while injecting a blank, extracted matrix sample. A dip or rise in the signal at the analyte's retention time indicates matrix effects. To mitigate this, consider: * Improving sample cleanup (e.g., using solid-phase extraction instead of protein precipitation).[2] * Diluting the sample. * Using a stable isotope-labeled internal standard.[4] 3. Sample Degradation: Ensure proper sample storage and handling to prevent degradation of the analytes. Check the stability of the analytes under the experimental conditions.[5]
Inconsistent or non-reproducible retention times. 1. Check for Leaks: Inspect the HPLC/LC system for any leaks, especially at fittings.[3] 2. Mobile Phase Preparation: Ensure the mobile phase is prepared consistently and is adequately degassed. If using a gradient, ensure the pump's proportioning valves are functioning correctly.[3] 3. Column Temperature: Use a column oven to maintain a consistent column temperature, as fluctuations can affect retention times.[6] 4. Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting the analytical run.
Presence of ghost peaks or carryover. 1. Injector Contamination: Flush the injector and autosampler with a strong solvent between injections.[3] 2. Insufficient Wash Step: In gradient methods, include a high-organic wash step at the end of the run to elute any strongly retained compounds.[3] 3. Carryover in Autosampler: Optimize the autosampler wash procedure. Using a wash solvent stronger than the mobile phase can be effective.
Failure to meet linearity requirements in the calibration curve. 1. Check Standard Preparation: Verify the accuracy of the stock and working standard solution concentrations. 2. Detector Saturation: If the high-concentration standards are deviating, the detector may be saturated. Consider extending the calibration range or using a different regression model (e.g., quadratic). 3. LLOQ Issues: If the lower limit of quantification (LLOQ) is not met, consider pre-concentrating the sample or using a more sensitive instrument/method (e.g., LC-MS/MS instead of HPLC-UV).[1][7]

Frequently Asked Questions (FAQs)

Question Answer
What are the typical therapeutic ranges for Oxcarbazepine and its metabolite? Oxcarbazepine is a prodrug and is rapidly metabolized to its active metabolite, MHD.[8] Therefore, therapeutic drug monitoring primarily focuses on MHD levels. The therapeutic range for MHD is generally considered to be between 3 and 35 µg/mL.[8][9] Trough level concentrations of the parent drug (OXC) are usually less than 1 µg/mL.[10]
What is the most common analytical method for the simultaneous quantification of OXC and MHD? Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for its high sensitivity, specificity, and robustness.[1][5][11] HPLC with UV detection is also used but may have lower sensitivity.[7][12]
What type of internal standard (IS) should be used? The use of a stable isotope-labeled internal standard, such as a deuterated or 13C-labeled form of MHD or OXC, is highly recommended, especially for LC-MS/MS methods.[4][13] This helps to compensate for variations in sample processing and matrix effects. If a stable isotope-labeled IS is not available, a structurally similar compound can be used.
What are the recommended sample collection and handling procedures? Serum or plasma are the most common matrices. It is recommended to collect blood samples at trough concentration, just before the next dose.[8][9] Serum should be separated from the cells within 2 hours of collection.[14] Samples can typically be stored refrigerated or frozen.[14]
What are the common sample preparation techniques? The most common sample preparation techniques are protein precipitation and solid-phase extraction (SPE).[1][2] Protein precipitation is simpler and faster, while SPE provides a cleaner extract, which can be beneficial in reducing matrix effects.[2]

Quantitative Data Summary

Table 1: Example Chromatographic Conditions for LC-MS/MS Methods
ParameterMethod 1Method 2Method 3
Column Waters XBridge BEH C18 (2.5 µm, 2.1 x 50 mm)[1]Reverse phase C8 column[2]Phenomenex Kinetex C18[11]
Mobile Phase 0.1% formic acid in water and methanol (50:50, v/v)[1]Acetonitrile-buffer solution (0.1% formic acid in water) (70:30, v/v)[2]Acetonitrile-10 mM ammonium formate (90:10 v/v)[15]
Flow Rate Isocratic elution[1]1.5 ml/min[7]0.3 ml/min[15]
Run Time 2.0 minutes[1]Less than 3.0 minutes[2]3.0 minutes[15]
Linearity Range (OXC) 25 - 1600 ng/mL[1]0.032 - 7.044 µg/ml[2]0.2 - 16 µg/ml[15]
Linearity Range (MHD) 0.5 - 32 µg/mL[1]0.103 - 15.054 µg/ml[2]Not specified
Table 2: Example Mass Spectrometry Parameters for LC-MS/MS Methods
ParameterMethod 1Method 2
Ionization Mode Electrospray Ionization (ESI), Positive Ion Mode[13]Atmospheric Pressure Chemical Ionization (APCI), Positive Ion Mode[2]
Acquisition Mode Multiple Reaction Monitoring (MRM)[13]Not specified
MRM Transition (OXC) m/z 253.2 → 208.1[16]m/z 253 > 208[15]
MRM Transition (MHD) m/z 255.2 → 237.1[16]Not specified
Internal Standard Transition m/z 257.2 → 212.1 (for OXC-d4)[16]m/z 281 > 86 (for Imipramine)[15]

Experimental Protocol: LC-MS/MS Method

This protocol is a representative example based on commonly cited methodologies.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma or serum in a microcentrifuge tube, add the internal standard solution.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex briefly and inject a small volume (e.g., 2-10 µL) into the LC-MS/MS system.[1][6]

2. LC-MS/MS Analysis

  • Set up the HPLC and mass spectrometer with the appropriate parameters as detailed in the tables above.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Create a sequence including calibration standards, quality control samples, and unknown samples.

  • Inject the samples and acquire the data in MRM mode.

3. Data Analysis

  • Integrate the peak areas for OXC, MHD, and the internal standard.

  • Calculate the peak area ratios of the analytes to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios of the standards against their concentrations using a weighted linear regression (e.g., 1/x²).

  • Determine the concentrations of OXC and MHD in the unknown samples from the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing sample_collection 1. Sample Collection (Plasma/Serum) add_is 2. Add Internal Standard (IS) sample_collection->add_is protein_precipitation 3. Protein Precipitation (e.g., Acetonitrile) add_is->protein_precipitation centrifugation 4. Centrifugation protein_precipitation->centrifugation supernatant_transfer 5. Supernatant Transfer centrifugation->supernatant_transfer evaporation 6. Evaporation supernatant_transfer->evaporation reconstitution 7. Reconstitution in Mobile Phase evaporation->reconstitution lc_ms_injection 8. LC-MS/MS Injection reconstitution->lc_ms_injection data_acquisition 9. Data Acquisition (MRM Mode) lc_ms_injection->data_acquisition peak_integration 10. Peak Integration (Analyte & IS) data_acquisition->peak_integration calibration_curve 11. Calibration Curve Generation peak_integration->calibration_curve quantification 12. Concentration Quantification calibration_curve->quantification final_report final_report quantification->final_report Final Report

Caption: Experimental workflow for the simultaneous quantification of Oxcarbazepine and MHD.

References

Impact of mobile phase composition on Oxcarbazepine-d4-1 retention time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) related to the impact of mobile phase composition on the retention time of Oxcarbazepine-d4-1 in liquid chromatography (LC) applications.

Troubleshooting Guide

Q1: My retention time for this compound is significantly shorter than expected. What are the likely causes related to the mobile phase?

A1: A shorter than expected retention time for this compound in reversed-phase liquid chromatography is typically due to an increase in the mobile phase's elution strength. Here are some potential causes:

  • Incorrect Mobile Phase Composition: The proportion of the organic solvent (e.g., methanol or acetonitrile) in your mobile phase may be too high. In reversed-phase chromatography, a higher concentration of organic solvent decreases the retention of non-polar analytes like this compound.[1][2]

  • Mobile Phase Preparation Error: An error in the preparation of the mobile phase could have resulted in a higher organic content than intended. It is crucial to carefully measure and mix the mobile phase components.

  • Gradient Elution Issues: If you are using a gradient method, the initial percentage of the organic solvent might be too high, or the gradient profile may be too steep, causing the analyte to elute earlier.

  • Sample Solvent Effects: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher organic content) than the initial mobile phase, it can lead to peak distortion and a shift to an earlier retention time.

Q2: My retention time for this compound is longer than expected. What should I investigate regarding the mobile phase?

A2: An extended retention time suggests that the mobile phase has a lower elution strength than required. Consider the following:

  • Insufficient Organic Solvent: The percentage of the organic component in your mobile phase may be too low, leading to stronger interaction of the analyte with the stationary phase and thus, a longer retention time.

  • Mobile Phase Instability: If the mobile phase has been stored improperly or for an extended period, volatile organic components may have evaporated, leading to a weaker mobile phase.

  • Incorrect pH of the Mobile Phase: For ionizable compounds, the pH of the mobile phase plays a critical role. While Oxcarbazepine is neutral, its degradation products or co-eluting compounds might be affected by pH, indirectly influencing the chromatography. For basic compounds, a lower pH can increase retention in reversed-phase chromatography.[3][4]

  • Flow Rate Issues: A lower than set flow rate can also lead to longer retention times. While not directly a mobile phase composition issue, it is a common instrumental problem to check.

Q3: I am observing a drift in the retention time of this compound over a sequence of injections. What could be the cause?

A3: Retention time drift can be caused by several factors related to the mobile phase and column equilibration:

  • Inadequate Column Equilibration: The column may not have been sufficiently equilibrated with the mobile phase before starting the analytical run. It is essential to allow the mobile phase to run through the column until a stable baseline is achieved.

  • Changing Mobile Phase Composition: If the mobile phase is prepared by online mixing, ensure the pump is functioning correctly and the solvent proportions are accurate and consistent. For manually prepared mobile phases, ensure it is well-mixed and that there is no evaporation of the organic component over time.

  • Column Contamination: Buildup of matrix components from previous injections can alter the stationary phase chemistry, leading to retention time shifts.

  • Temperature Fluctuations: Changes in the column temperature can affect retention times. Using a column thermostat is recommended for stable results.[5]

Frequently Asked Questions (FAQs)

Q1: How does the choice of organic solvent (methanol vs. acetonitrile) affect the retention time of this compound?

A1: The choice between methanol and acetonitrile can influence the retention time and selectivity of your separation. Acetonitrile is generally a stronger eluting solvent than methanol in reversed-phase chromatography for many compounds. Therefore, switching from methanol to acetonitrile at the same percentage will likely result in a shorter retention time for this compound. The difference in solvent properties can also affect peak shape and resolution from other components in the sample.

Q2: What is the impact of mobile phase pH on the retention time of this compound?

A2: Oxcarbazepine is a neutral compound, so its retention is largely independent of the mobile phase pH.[6] However, the pH can influence the ionization state of other compounds in the sample matrix and any acidic or basic additives in the mobile phase, which can in turn affect the overall chromatographic performance and potentially the peak shape of this compound. For ionizable compounds, a change in pH can significantly alter their retention times.[3][4]

Q3: What is a typical mobile phase composition for the analysis of this compound?

A3: A common mobile phase for the LC-MS analysis of Oxcarbazepine and its deuterated internal standard consists of a mixture of an aqueous component and an organic solvent. For example, a mobile phase of 0.1% formic acid in water and methanol (50:50, v/v) has been successfully used.[7][8] Another example uses acetonitrile and 10 mM ammonium formate (90:10 v/v).[9] The optimal composition will depend on the specific column and instrumentation being used.

Data Summary

The following table provides an illustrative summary of the expected impact of varying the mobile phase composition (specifically the percentage of organic solvent) on the retention time of this compound in a reversed-phase HPLC system.

Mobile Phase Composition (Methanol:Water with 0.1% Formic Acid, v/v)Expected Retention Time (minutes)
40:60~1.5
50:500.88[7][8]
60:40~0.6

Note: The retention times for 40% and 60% methanol are estimated based on chromatographic principles to illustrate the trend. Actual retention times will vary depending on the specific chromatographic conditions (e.g., column, flow rate, temperature).

Experimental Protocols

LC-MS/MS Method for the Quantification of Oxcarbazepine and this compound

This protocol is based on a validated method for the analysis of Oxcarbazepine and its internal standard, this compound, in biological samples.[7][8]

1. Sample Preparation (Protein Precipitation)

  • To 15 µL of a serum sample, add 50 µL of the internal standard working solution (this compound in methanol).

  • Vortex for 1 minute to mix.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. Chromatographic Conditions

  • HPLC System: A standard HPLC or UHPLC system.

  • Column: Waters XBridge BEH C18, 2.5 µm, 2.1 × 50 mm.

  • Mobile Phase: Isocratic elution with 0.1% formic acid in water and methanol (50:50, v:v).[7][8]

  • Flow Rate: 0.35 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Run Time: 2.0 minutes.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM) or MS3.

  • MRM Transition for this compound: m/z 257.2 → 212.1 → 184.2.[7][8]

Visualizations

cluster_mobile_phase Mobile Phase Composition cluster_effect Effect on Retention cluster_outcome Impact on this compound Retention Time (RT) Organic Solvent % Organic Solvent % Increase Organic % Increase Organic % Organic Solvent %->Increase Organic % Increase Decrease Organic % Decrease Organic % Organic Solvent %->Decrease Organic % Decrease pH pH Change pH (for ionizable compounds) Change pH (for ionizable compounds) pH->Change pH (for ionizable compounds) Shorter RT Shorter RT Increase Organic %->Shorter RT Longer RT Longer RT Decrease Organic %->Longer RT RT Shift RT Shift Change pH (for ionizable compounds)->RT Shift

Caption: Logical workflow of mobile phase composition's impact on retention time.

References

Minimizing carryover in an autosampler for Oxcarbazepine analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing autosampler carryover during the analysis of Oxcarbazepine.

Frequently Asked Questions (FAQs)

Q1: What is autosampler carryover and why is it a concern in Oxcarbazepine analysis?

Q2: What are the primary causes of autosampler carryover for a compound like Oxcarbazepine?

A2: The primary causes of carryover for Oxcarbazepine, a compound with moderate polarity, include:

  • Adsorption: Oxcarbazepine molecules can adsorb to surfaces within the autosampler's flow path, such as the needle, valve rotor seals, and tubing.[3]

  • Insufficient Washing: Inadequate cleaning of the autosampler needle and injection port between injections is a common culprit.[3] The wash solvent may not be strong enough to completely solubilize and remove all traces of Oxcarbazepine.

  • Component Wear: Worn or damaged autosampler parts, like rotor seals and needle seats, can create dead volumes or rough surfaces where the analyte can be trapped and slowly released in subsequent runs.

  • Sample Solvent Effects: The solvent used to dissolve the Oxcarbazepine sample can influence its interaction with the autosampler surfaces.

Q3: What is an acceptable level of carryover for Oxcarbazepine analysis?

A3: For bioanalytical methods, regulatory guidelines typically require that the response in a blank injection immediately following the highest concentration standard should be no more than 20% of the response of the lower limit of quantification (LLOQ).[2] However, for high-sensitivity assays, a more stringent target of less than 0.1% of the analyte signal in the preceding high-concentration sample is often desired.

Troubleshooting Guide

Initial Carryover Assessment

The first step in troubleshooting is to confirm and quantify the extent of the carryover.

Experimental Protocol: Carryover Evaluation

  • Prepare Samples: Prepare a high-concentration Oxcarbazepine standard (at the upper limit of quantification, ULOQ) and a blank sample (matrix without the analyte).

  • Injection Sequence:

    • Inject the blank sample to establish a baseline.

    • Inject the ULOQ standard.

    • Immediately inject the blank sample one or more times.

  • Data Analysis:

    • Examine the chromatogram of the blank injection following the ULOQ standard.

    • Integrate any peak observed at the retention time of Oxcarbazepine.

    • Calculate the carryover percentage using the following formula:

    Carryover (%) = (Peak Area in Blank / Peak Area in ULOQ) * 100

Troubleshooting Workflow

If the carryover exceeds the acceptable limit, follow the systematic troubleshooting workflow outlined below.

CarryoverTroubleshooting start High Carryover Detected wash_solvent Step 1: Optimize Wash Solvent start->wash_solvent wash_program Step 2: Optimize Wash Program wash_solvent->wash_program If carryover persists resolved Carryover Minimized wash_solvent->resolved Issue Resolved hardware_check Step 3: Inspect Autosampler Hardware wash_program->hardware_check If carryover persists wash_program->resolved Issue Resolved method_mod Step 4: Consider Method Modifications hardware_check->method_mod If carryover persists hardware_check->resolved Issue Resolved method_mod->resolved Issue Resolved

Caption: A stepwise workflow for troubleshooting autosampler carryover.

Step 1: Optimize Wash Solvent Composition

The composition of the wash solvent is critical for effectively removing Oxcarbazepine from the autosampler components. A good wash solvent should be strong enough to solubilize the analyte completely.[3]

Recommended Wash Solvents for Oxcarbazepine

Wash Solvent CompositionExpected EffectivenessRationale
Mobile Phase ModerateA good starting point, as the analyte is known to be soluble in it. May not be strong enough to remove highly adsorbed residues.
Acetonitrile/Water (e.g., 90:10 v/v) with 0.1% Formic Acid HighThe high organic content effectively solubilizes Oxcarbazepine. The acid can help to disrupt interactions with metal surfaces.
Methanol/Water (e.g., 90:10 v/v) with 0.1% Formic Acid HighSimilar to acetonitrile, methanol is a strong organic solvent for Oxcarbazepine.
Isopropanol/Acetonitrile/Water (e.g., 25:25:50 v/v/v) Very HighIsopropanol is a very strong solvent and can be effective for stubborn carryover. The mixture provides a broad solvency range.
Acetonitrile/Methanol/Water with 0.1% Ammonium Hydroxide HighA basic modifier can be effective if Oxcarbazepine is interacting with acidic sites on the system surfaces.

Experimental Protocol: Wash Solvent Optimization

  • Prepare Wash Solutions: Prepare several of the recommended wash solutions from the table above.

  • Systematic Testing:

    • Install the first wash solution in the autosampler.

    • Run the carryover evaluation sequence as described previously.

    • Calculate the carryover percentage.

    • Flush the wash system thoroughly.

    • Repeat the process for each of the prepared wash solutions.

  • Compare Results: Select the wash solvent that provides the lowest carryover.

Step 2: Optimize the Wash Program

The duration and sequence of the wash steps can significantly impact carryover reduction.

Wash Program Parameters to Optimize

  • Wash Volume: Increase the volume of wash solvent used for each wash cycle.

  • Number of Wash Cycles: Increase the number of wash cycles performed before and after each injection.

  • Pre- and Post-Injection Washes: Implement both pre-injection and post-injection washes to clean the needle externally and internally. A pre- and post-injection wash can be more effective than a single post-injection wash.[3]

  • Use of Multiple Wash Solvents: If your system allows, use a sequence of different wash solvents. For example, an initial wash with a high organic solvent followed by a wash with the mobile phase.

Step 3: Inspect and Maintain Autosampler Hardware

If optimizing the wash solvent and program does not resolve the issue, inspect the autosampler components for wear and tear.

Hardware Troubleshooting Workflow

HardwareTroubleshooting start Persistent Carryover rotor_seal Inspect/Replace Rotor Seal start->rotor_seal needle_seat Inspect/Replace Needle and Seat rotor_seal->needle_seat If carryover persists resolved Carryover Minimized rotor_seal->resolved Issue Resolved tubing Inspect/Replace Tubing needle_seat->tubing If carryover persists needle_seat->resolved Issue Resolved tubing->resolved Issue Resolved

References

Strategies for improving the limit of quantification for Oxcarbazepine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Oxcarbazepine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods to achieve lower limits of quantification (LOQ).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Oxcarbazepine signal is weak, and I'm struggling to achieve the desired LOQ. What are the initial steps I should take?

A1: Low signal intensity is a common challenge. Here’s a systematic approach to troubleshoot:

  • Optimize Mass Spectrometry (MS) Parameters: Ensure your MS parameters are finely tuned for Oxcarbazepine. This includes optimizing the precursor and product ion selection, collision energy, and cone voltage. Electrospray ionization (ESI) in positive ion mode is commonly used for Oxcarbazepine analysis.[1][2][3]

  • Enhance Sample Preparation: A clean sample is crucial for a good signal. Protein precipitation is a straightforward method, but for complex matrices or very low concentrations, consider a more rigorous technique like solid-phase extraction (SPE) to minimize matrix effects and concentrate your analyte.[4]

  • Improve Chromatographic Separation: A well-resolved chromatographic peak leads to a better signal-to-noise ratio. Experiment with different C18 reversed-phase columns and optimize the mobile phase composition (e.g., acetonitrile and ammonium formate buffer) and gradient elution to achieve a sharp, symmetrical peak for Oxcarbazepine.[5][6]

  • Check Instrument Performance: Verify the overall health of your LC-MS/MS system. This includes checking for leaks, ensuring proper calibration, and cleaning the ion source.

Q2: I'm observing significant matrix effects in my plasma/serum samples. How can I mitigate this to improve my LOQ?

A2: Matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the analyte, are a major hurdle in bioanalysis. Here are some strategies:

  • Improve Sample Cleanup: As mentioned above, switching from protein precipitation to a more selective sample preparation method like solid-phase extraction (SPE) can significantly reduce matrix components.

  • Optimize Chromatography: Adjust your chromatographic method to separate Oxcarbazepine from the interfering matrix components. This might involve changing the gradient profile, the organic modifier in the mobile phase, or trying a different stationary phase.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Oxcarbazepine-d4) is the gold standard for compensating for matrix effects.[1][7] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will be affected by the matrix in the same way, leading to more accurate quantification at low levels.

  • Dilute the Sample: If the concentration of Oxcarbazepine is high enough, diluting the sample can reduce the concentration of interfering matrix components. However, this is counterintuitive when trying to lower the LOQ but can be a diagnostic tool.

Q3: What are the most effective sample preparation techniques for achieving a low LOQ for Oxcarbazepine in biological matrices?

A3: The choice of sample preparation technique is critical for reaching low detection limits.

  • Protein Precipitation (PPT): This is a simple and fast method, often using acetonitrile.[2] While convenient, it may not provide the cleanest extracts, potentially leading to higher matrix effects and a higher LOQ.

  • Liquid-Liquid Extraction (LLE): LLE can offer cleaner extracts than PPT but can be more time-consuming and use larger volumes of organic solvents.

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering substances and concentrating the analyte.[4] Using cartridges with a hydrophilic-lipophilic balance (HLB) stationary phase has been shown to provide high recovery for Oxcarbazepine and its metabolites.[4]

Q4: Which analytical technique is most suitable for achieving the best sensitivity for Oxcarbazepine quantification?

A4: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the sensitive and selective quantification of Oxcarbazepine in biological samples.[2][7] Specifically, using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode allows for high specificity and sensitivity by monitoring a specific precursor-to-product ion transition for Oxcarbazepine.[5][6] More advanced techniques like triple-stage fragmentation (MS³) can further enhance selectivity and signal-to-noise, leading to even lower LOQs.[7][8]

Quantitative Data Summary

The following tables summarize the Limits of Quantification (LOQ) for Oxcarbazepine achieved in various studies using different analytical methodologies.

Table 1: LOQ of Oxcarbazepine in Human Plasma/Serum

Analytical MethodSample PreparationLOQ (ng/mL)Reference
UPLC-MS/MSProtein Precipitation10[1][3]
LC-MS/MSProtein Precipitation20[2]
LC-MS³Protein Precipitation25[7][8]
LC-MS/MSNot Specified200[5][6]
HPLC-UVSolid-Phase Extraction15[4]

Experimental Protocols

Below are detailed methodologies from cited experiments that successfully achieved low LOQs for Oxcarbazepine.

Protocol 1: UPLC-MS/MS Method with Protein Precipitation[1]
  • Sample Preparation:

    • To 100 µL of human plasma, add the internal standard (Oxcarbazepine-d4).

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 5 minutes.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Inject a small volume (e.g., 2 µL) of the supernatant into the UPLC-MS/MS system.

  • Liquid Chromatography:

    • Column: Zorbax SB-C18 (4.6 x 75 mm, 3.5 µm).[1]

    • Mobile Phase: Isocratic elution with 50:50 (v/v) acetonitrile and 10 mM ammonium formate.[1]

    • Flow Rate: 0.5 mL/min.[1]

    • Injection Volume: 2 µL.[1]

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[1]

    • MRM Transitions:

      • Oxcarbazepine: m/z 253 > 208[5]

      • Oxcarbazepine-d4 (IS): m/z 257.2 > 212.1[8]

Protocol 2: LC-MS³ Method with Protein Precipitation[7][8]
  • Sample Preparation:

    • Use a small sample volume (e.g., 15 µL) of human serum.

    • Add the internal standard (Oxcarbazepine-d4).

    • Precipitate proteins using an appropriate volume of organic solvent (e.g., methanol or acetonitrile).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for injection.

  • Liquid Chromatography:

    • Column: Waters XBridge BEH C18 (2.1 x 50 mm, 2.5 µm).[8]

    • Mobile Phase: Isocratic elution with 50:50 (v/v) methanol and 0.1% formic acid in water.[8]

    • Flow Rate: 0.35 mL/min.[8]

    • Run Time: 2.0 minutes.[8]

  • Mass Spectrometry:

    • Ionization: ESI, Positive Mode.

    • Detection Mode: Triple-Stage Fragmentation (MS³).[8]

    • MS³ Transitions:

      • Oxcarbazepine: m/z 253.2 → 208.1 → 180.2[8]

      • Oxcarbazepine-d4 (IS): m/z 257.2 → 212.1 → 184.2[8]

Visualizations

Workflow for Improving Oxcarbazepine LOQ

General Workflow for LOQ Improvement cluster_start Initial Analysis cluster_optimization Optimization Strategies cluster_validation Validation & Outcome start Low Signal / High LOQ for Oxcarbazepine ms_opt Optimize MS Parameters (ESI+, MRM/MS³) start->ms_opt sample_prep Enhance Sample Preparation (SPE > PPT) start->sample_prep chrom_opt Improve Chromatography (Column, Mobile Phase) start->chrom_opt is_opt Use Stable Isotope-Labeled IS start->is_opt validation Method Validation (Accuracy, Precision, Stability) ms_opt->validation sample_prep->validation chrom_opt->validation is_opt->validation end Achieved Desired LOQ validation->end

Caption: A logical workflow for troubleshooting and improving the limit of quantification for Oxcarbazepine.

Decision Pathway for Sample Preparation

Decision Tree for Sample Preparation Method Selection start Start: Need to Quantify Oxcarbazepine matrix_complexity Assess Matrix Complexity start->matrix_complexity loq_requirement Define Required LOQ matrix_complexity->loq_requirement Simple Matrix (e.g., simple formulation) matrix_complexity->loq_requirement Complex Matrix (e.g., plasma, tissue) ppt Protein Precipitation (PPT) loq_requirement->ppt Moderate LOQ spe Solid-Phase Extraction (SPE) loq_requirement->spe Low LOQ lle Liquid-Liquid Extraction (LLE) loq_requirement->lle Moderate to Low LOQ result_ppt Outcome: Faster, but potential for high matrix effects and higher LOQ ppt->result_ppt result_spe Outcome: Cleaner sample, lower matrix effects, and improved LOQ spe->result_spe result_lle Outcome: Cleaner than PPT, but more solvent and time intensive lle->result_lle

Caption: A decision-making diagram for selecting the appropriate sample preparation technique.

References

Validation & Comparative

A Comparative Guide to the Validation of an Analytical Method for Oxcarbazepine Using Oxcarbazepine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical methods for the quantification of Oxcarbazepine, with a focus on a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing Oxcarbazepine-d4 as an internal standard. The performance of this method is contrasted with alternative techniques, supported by experimental data to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy for their needs.

Introduction to Oxcarbazepine and Analytical Method Validation

Oxcarbazepine is an anticonvulsant and mood-stabilizing drug used in the treatment of epilepsy. Accurate and reliable quantification of Oxcarbazepine in various matrices, such as pharmaceutical dosage forms and biological fluids, is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. The validation of an analytical method ensures its suitability for its intended purpose by demonstrating acceptable levels of linearity, accuracy, precision, selectivity, and stability. The use of a stable isotope-labeled internal standard, such as Oxcarbazepine-d4, is considered the gold standard in quantitative mass spectrometry-based assays due to its ability to compensate for variability in sample preparation and instrument response.

Comparison of Analytical Methods

A variety of analytical techniques have been developed and validated for the determination of Oxcarbazepine. The primary methods include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography coupled with Mass Spectrometry (LC-MS). While HPLC-UV methods are robust and widely available, LC-MS methods, particularly when using a stable isotope-labeled internal standard, offer superior sensitivity and selectivity.

MethodPrincipleTypical Internal StandardAdvantagesDisadvantages
LC-MS/MS with Oxcarbazepine-d4 Chromatographic separation followed by mass spectrometric detection of precursor and product ions.Oxcarbazepine-d4High sensitivity and selectivity, excellent for complex matrices, compensates for matrix effects and extraction losses.Higher equipment cost and complexity.
HPLC-UV Chromatographic separation followed by detection based on the absorption of UV light.Structurally similar compound (e.g., Carbamazepine)Lower cost, simpler instrumentation, robust for routine analysis of dosage forms.[1][2]Lower sensitivity, potential for interference from co-eluting compounds.[3]
LC-MS/MS with other IS Chromatographic separation followed by mass spectrometric detection.Other compounds (e.g., Imipramine)[4][5]More sensitive and selective than HPLC-UV.Potential for differential matrix effects and ionization suppression compared to the analyte.

LC-MS/MS Method Validation with Oxcarbazepine-d4

A highly sensitive and rapid bioanalytical method using LC-triple-stage fragmentation (LC-MS3) has been validated for the simultaneous determination of Oxcarbazepine and its active metabolite, 10,11-dihydro-10-hydroxycarbamazepine (MHD), in human serum using Oxcarbazepine-d4 as the internal standard (IS).[6][7]

Experimental Protocol: LC-MS/MS

1. Sample Preparation:

  • To 15 µL of human serum, add 20 µL of Oxcarbazepine-d4 internal standard solution (5 µg/mL).[7]

  • Precipitate proteins by adding 250 µL of methanol.[7]

  • Vortex the mixture for 60 seconds.[7]

  • Centrifuge at 15,000 rpm for 5 minutes at 4°C.[7]

  • Collect the supernatant for injection into the LC-MS/MS system.[7]

2. Chromatographic Conditions:

  • Column: Waters XBridge BEH C18 (2.5 µm, 2.1 × 50 mm).[6][7]

  • Mobile Phase: Isocratic elution with 0.1% formic acid in water and methanol (50:50, v/v).[6][7]

  • Flow Rate: 0.35 mL/min.[7]

  • Column Temperature: 40°C.[7]

  • Injection Volume: 2 µL.[7]

3. Mass Spectrometric Conditions:

  • Instrument: Triple quadrupole-linear ion trap mass spectrometer.[6]

  • Ionization Mode: Positive electrospray ionization (ESI+).[7]

  • Detection Mode: Multiple Reaction Monitoring (MRM) or MS3.[6]

  • MRM Transitions: [6][7]

    • Oxcarbazepine: m/z 253.2 → 208.1 → 180.2

    • MHD: m/z 255.2 → 237.1 → 194.1

    • Oxcarbazepine-d4 (IS): m/z 257.2 → 212.1 → 184.2

Validation Data Summary: LC-MS/MS with Oxcarbazepine-d4

The following tables summarize the key validation parameters for the described LC-MS/MS method.

Table 1: Linearity and Range

AnalyteCalibration RangeCorrelation Coefficient (r²)
Oxcarbazepine25 - 1600 ng/mL[6]> 0.99[6]
MHD0.5 - 32 µg/mL[6]> 0.99[6]

Table 2: Accuracy and Precision (Intra- and Inter-day)

AnalyteQC LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)
OxcarbazepineLow< 15%< 15%92.1 ± 14.9%[7]
Medium< 15%< 15%112.1 ± 11.5%[7]
High< 15%< 15%104.4 ± 3.6%[7]
MHDLow< 15%< 15%91.6 ± 4.8%[7]
Medium< 15%< 15%93.0 ± 4.2%[7]
High< 15%< 15%105.0 ± 8.2%[7]

Table 3: Stability

AnalyteConditionStability
Oxcarbazepine & MHDShort-term (Room Temp)Stable
Long-term (-20°C)Stable
Freeze-Thaw Cycles (3 cycles)Stable
Post-preparative (Autosampler)Stable
Concentrations under various test conditions were all within ± 15.0% of nominal concentrations, indicating no significant degradation.[7]

Alternative Method: HPLC-UV

For comparison, a typical validated HPLC-UV method for Oxcarbazepine in tablet dosage forms is presented.

Experimental Protocol: HPLC-UV

1. Sample Preparation (for Tablets):

  • Weigh and powder a sufficient number of tablets.

  • Accurately weigh a portion of the powder equivalent to a known amount of Oxcarbazepine and transfer to a volumetric flask.

  • Add a suitable diluent (e.g., mobile phase), sonicate to dissolve, and dilute to volume.

  • Filter the solution before injection.

2. Chromatographic Conditions:

  • Column: Inertsil C18 ODS-3V (25 cm × 4.6 mm, 5 µm).[1]

  • Mobile Phase: A mixture of 0.1% NH4OH in water with glacial acetic acid and acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 35°C.[1]

  • Detection Wavelength: 256 nm.[1]

Validation Data Summary: HPLC-UV

Table 4: Linearity and Range

AnalyteCalibration RangeCorrelation Coefficient (r)
Oxcarbazepine1 - 1000 µg/mL[8]0.9999[8]

Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterConcentration
LOD0.1 µg/mL[8]
LOQ0.3 µg/mL[8]

Table 6: Precision

Precision Type%RSD
System Precision (n=6)< 1.0%
Method Precision (n=6)< 1.0%

Visualized Workflows

LC-MS/MS Analytical Workflow for Oxcarbazepine cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis start Serum Sample (15 µL) add_is Add Oxcarbazepine-d4 IS (20 µL) start->add_is precipitate Add Methanol (250 µL) add_is->precipitate vortex Vortex (60 s) precipitate->vortex centrifuge Centrifuge (15,000 rpm, 5 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject Supernatant (2 µL) supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (ESI+, MRM) separation->detection quantification Quantification (Peak Area Ratio vs. Concentration) detection->quantification result Final Concentration Report quantification->result

Caption: Workflow for Oxcarbazepine analysis using LC-MS/MS.

Method Validation Logical Flow method_dev Method Development validation Method Validation method_dev->validation linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision selectivity Selectivity validation->selectivity stability Stability validation->stability lod_loq LOD & LOQ validation->lod_loq application Routine Application linearity->application accuracy->application precision->application selectivity->application stability->application lod_loq->application

Caption: Logical flow for analytical method validation.

Conclusion

The validation of an analytical method is paramount for ensuring the quality and reliability of quantitative data. For the analysis of Oxcarbazepine, an LC-MS/MS method employing Oxcarbazepine-d4 as an internal standard demonstrates superior sensitivity and selectivity, making it the preferred choice for bioanalytical applications where low detection limits and high specificity are required. While HPLC-UV methods offer a cost-effective alternative for the analysis of pharmaceutical formulations, they may lack the sensitivity needed for therapeutic drug monitoring in complex biological matrices. The data presented in this guide provides a clear comparison to aid in the selection of a fit-for-purpose analytical method for Oxcarbazepine.

References

Accuracy and precision of Oxcarbazepine quantification with a deuterated standard

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide to achieving superior accuracy and precision in bioanalytical methods.

In the realm of therapeutic drug monitoring and pharmacokinetic studies, the precise and accurate quantification of antiepileptic drugs like oxcarbazepine is paramount for ensuring patient safety and therapeutic efficacy. While various analytical methods exist, the use of a deuterated internal standard in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard. This guide provides a comprehensive comparison of this method with alternatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.

Oxcarbazepine is rapidly metabolized to its active metabolite, 10-hydroxycarbazepine (licarbazepine or MHD), which is the primary analyte of interest in therapeutic drug monitoring[1][2][3][4]. Accurate measurement of MHD is crucial for dose adjustments and managing seizure control[3][5]. The use of a stable isotope-labeled internal standard, such as a deuterated or ¹³C-labeled form of the analyte, is widely recognized for its ability to compensate for variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of the quantification[5].

Superior Performance with Deuterated Internal Standards

The data overwhelmingly supports the use of deuterated internal standards for the quantification of oxcarbazepine and its active metabolite. Methods employing deuterated standards consistently demonstrate excellent accuracy and precision, with values well within the stringent requirements of bioanalytical method validation guidelines.

A study utilizing a ¹³C-labeled MHD as the internal standard reported inter- and intra-run precision of less than 6% at three different concentrations[5]. Another method employing Oxcarbazepine-d₄ as the internal standard for the quantification of both oxcarbazepine and MHD showed precision (RSD%) and accuracy (RE%) values between -6.8% and <10.5% at all tested concentrations[6]. These results highlight the reliability and reproducibility of using a deuterated internal standard.

Method ReferenceAnalyte(s)Internal StandardAccuracy (% RE)Precision (% RSD)Linearity (r)LLOQ
With Deuterated Standard
[6]Oxcarbazepine, MHDOxcarbazepine-d₄-6.8 to <10.5<10.5>0.9925 ng/mL (OXC), 0.5 µg/mL (MHD)
[5]MHD¹³C-labeled MHDNot explicitly stated, but acceptable<6Acceptable0.5 µg/mL
[7]Oxcarbazepine, MHDStable labeled isotope of OXCWithin ±15Within 15>0.99720 ng/mL (OXC), 100 ng/mL (MHD)
With Other Internal Standards
[8]OxcarbazepineImipramineNot explicitly stated, recovery 74.9-76.3%Not explicitly stated>0.9990.2 µg/mL
[9]Oxcarbazepine, MHD, DHDCyheptamideNot explicitly statedWithin-day: 0.3-4.6, Between-day: 1.9-5.8>0.9970.078 µg/mL (OXC, DHD), 0.78 µg/mL (MHD)

RE: Relative Error, RSD: Relative Standard Deviation, LLOQ: Lower Limit of Quantification, OXC: Oxcarbazepine, MHD: 10-hydroxycarbazepine (licarbazepine), DHD: trans-diol-carbazepine.

While methods using other internal standards, such as imipramine and cyheptamide, also demonstrate acceptable performance, the use of a deuterated standard is theoretically and practically superior. A deuterated internal standard has nearly identical physicochemical properties to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization. This co-elution and co-ionization minimize the impact of matrix effects and variations in instrument performance, leading to more accurate and precise results.

Experimental Protocols for Robust Quantification

The following outlines a typical experimental protocol for the quantification of oxcarbazepine and its active metabolite using a deuterated internal standard with LC-MS/MS.

Sample Preparation

A simple and rapid protein precipitation method is commonly employed for sample pretreatment[6][10].

  • To a small volume of serum or plasma (e.g., 15-50 µL), add the deuterated internal standard solution.

  • Precipitate the proteins by adding a solvent such as methanol or acetonitrile.

  • Vortex the mixture to ensure thorough mixing.

  • Centrifuge the sample at high speed to pellet the precipitated proteins.

  • Collect the supernatant for injection into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation is typically achieved on a C18 reversed-phase column[6][8][9].

  • Column: Waters XBridge BEH C18 (2.5 µm, 2.1 × 50 mm) or equivalent[6].

  • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and methanol (e.g., 50:50, v/v)[6].

  • Flow Rate: 0.3-0.4 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40 °C).

  • Run Time: A short run time of 2-3 minutes is often sufficient for separation[6][8][9].

Mass Spectrometry

Detection is performed using a tandem mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM)[1][8][9]. The MRM transitions for oxcarbazepine, MHD, and the deuterated internal standard are optimized for sensitivity and specificity.

Visualizing the Workflow and Principles

To better understand the analytical process and the underlying principles, the following diagrams illustrate the experimental workflow and the concept of isotope dilution mass spectrometry.

Oxcarbazepine Quantification Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_DataAnalysis Data Analysis Serum_Plasma Serum/Plasma Sample Add_IS Add Deuterated Internal Standard Serum_Plasma->Add_IS Protein_Precipitation Protein Precipitation (e.g., Methanol) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection LC_Separation LC Separation (C18 Column) Supernatant_Collection->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Concentration_Determination Determine Concentration from Calibration Curve Ratio_Calculation->Concentration_Determination

Caption: Experimental workflow for oxcarbazepine quantification.

Isotope Dilution Mass Spectrometry cluster_Sample In the Sample cluster_MS Mass Spectrometer cluster_Calculation Calculation Analyte Analyte (Oxcarbazepine) Measurement Measures Ratio of Analyte to IS Analyte->Measurement Signal proportional to amount IS Deuterated IS (Known Amount) IS->Measurement Signal proportional to amount Quantification Accurate Quantification of Analyte Measurement->Quantification Ratio is constant despite sample loss or instrument variation

Caption: Principle of isotope dilution mass spectrometry.

References

A Comparative Guide to Bioanalytical Methods for Oxcarbazepine: Linearity and Range Determination

Author: BenchChem Technical Support Team. Date: November 2025

In the development and validation of bioanalytical methods for quantifying therapeutic drugs such as Oxcarbazepine (OXC), establishing linearity and defining the analytical range are fundamental requirements. These parameters ensure that the method provides accurate and reproducible results over a specific concentration range, which is crucial for pharmacokinetic and toxicokinetic studies. This guide provides a comparative analysis of different bioanalytical methods used for the determination of Oxcarbazepine in biological matrices, with a specific focus on their linearity and range.

The performance of a bioanalytical method is assessed through various validation parameters, as outlined by international guidelines such as those from the International Council for Harmonisation (ICH).[1][2] A key aspect of this validation is demonstrating a linear relationship between the concentration of the analyte and the analytical response. This is typically evaluated by analyzing a series of calibration standards and assessing the correlation coefficient (r or r²) of the resulting calibration curve. The range of the method is defined by the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ).

Below is a comparison of linearity and range data from various published bioanalytical methods for Oxcarbazepine, showcasing the performance of different analytical techniques.

Comparison of Linearity and Range for Oxcarbazepine Bioanalytical Methods
Method Analytical Technique Matrix Linearity Range Correlation Coefficient (r/r²) Lower Limit of Quantification (LLOQ)
Method 1 LC-MS/MSHuman Plasma0.2 - 16 µg/mLr > 0.9990.2 µg/mL[3][4]
Method 2 UPLC-MS/MSHuman Plasma10 - 4011 ng/mLNot explicitly stated, but method fulfilled validation guidelines10 ng/mL[5][6]
Method 3 LC-MS³Human Serum25 - 1600 ng/mLr = 0.996325 ng/mL[7][8]
Method 4 LC-MS/MSHuman Plasma0.02 - 10 µg/mLNot explicitly stated, but method was validated according to guidelines0.02 µg/mL (20 ng/mL)[9][10]
Method 5 RP-HPLCNot specified2.5 - 7.5 µg/mLr² = 0.9992Not explicitly stated for Oxcarbazepine alone, but for impurities
Method 6 UHPLCTablets2.4 - 3.6 mg/mLr² = 0.9990.60 µg/mL (for degradation products)[11]
Method 7 UV SpectrophotometryCapsules10 - 90 µg/mLr > 0.9991.88 µg/mL[12]

Experimental Protocols

The establishment of linearity and range is a critical step in the validation of any bioanalytical method. Below are detailed experimental protocols for two common techniques used for Oxcarbazepine analysis: LC-MS/MS and RP-HPLC.

LC-MS/MS Method for Oxcarbazepine in Human Plasma (Method 1)

This method demonstrates a robust and sensitive approach for quantifying Oxcarbazepine in a biological matrix.

  • Preparation of Calibration Standards: A stock solution of Oxcarbazepine is prepared in a suitable solvent (e.g., methanol). This stock is then used to spike blank human plasma to create a series of calibration standards at concentrations spanning the expected range (e.g., 0.2, 0.5, 1, 2, 4, 8, 12, and 16 µg/mL). A zero sample (blank plasma with internal standard) and a blank sample (without drug or internal standard) are also prepared.

  • Sample Preparation: A protein precipitation extraction is commonly employed. To a small volume of plasma (e.g., 100 µL) from each calibration standard, an internal standard (IS) solution (e.g., imipramine) is added, followed by a precipitating agent like acetonitrile.[3] The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The resulting supernatant is collected for analysis.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used.[3]

    • Mobile Phase: An isocratic mobile phase, for instance, a mixture of acetonitrile and 10 mM ammonium formate (90:10 v/v), is pumped at a constant flow rate (e.g., 0.3 mL/min).[3]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is common.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transitions monitored would be specific for Oxcarbazepine (e.g., m/z 253 > 208) and the internal standard.[3]

  • Data Analysis: A calibration curve is constructed by plotting the peak area ratio of Oxcarbazepine to the internal standard against the nominal concentration of the calibration standards. The linearity of the curve is assessed using a weighted linear regression model, and the correlation coefficient (r) should be greater than 0.99. The LLOQ is established as the lowest concentration on the calibration curve with acceptable precision and accuracy.

RP-HPLC Method for Oxcarbazepine (Method 5)

This method provides a more accessible alternative to mass spectrometry, suitable for quality control of pharmaceutical formulations.

  • Preparation of Calibration Standards: A stock solution of Oxcarbazepine is prepared in the mobile phase. This is then diluted to create a series of standard solutions with concentrations ranging from, for example, 2.5 to 7.5 µg/mL.[13]

  • Chromatographic Conditions:

    • Column: An Inertsil C18 ODS-3V column (25 cm × 4.6 mm, 5 µm) or similar is used.[14]

    • Mobile Phase: A mixture of 0.1% ammonium hydroxide in water (pH adjusted with glacial acetic acid) and acetonitrile is used as the mobile phase at a flow rate of 1.0 mL/min.[13][14]

    • Detection: UV detection is performed at a wavelength of 256 nm.[14]

  • Data Analysis: A calibration curve is generated by plotting the peak area of Oxcarbazepine against the concentration of the standard solutions. The linearity is evaluated by calculating the correlation coefficient (r²) of the linear regression line, which should ideally be ≥ 0.999.[13]

Workflow for Linearity and Range Determination in a Bioanalytical Method

The following diagram illustrates the typical workflow for establishing the linearity and analytical range of a bioanalytical method for a drug like Oxcarbazepine.

G cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation cluster_criteria Acceptance Criteria Stock Prepare Analyte Stock Solution Spike Spike Blank Matrix (e.g., Plasma) Stock->Spike Cal_Stds Generate Calibration Standards (min. 6 non-zero levels) Spike->Cal_Stds QC_Samples Prepare QC Samples (LLOQ, Low, Mid, High) Spike->QC_Samples Extract Sample Extraction (e.g., Protein Precipitation) Cal_Stds->Extract Inject Inject into Chromatographic System Extract->Inject Detect Detection (e.g., MS/MS or UV) Inject->Detect Curve Construct Calibration Curve (Response vs. Concentration) Detect->Curve Reg Perform Linear Regression (e.g., weighted 1/x²) Curve->Reg Eval Evaluate Linearity (r/r²) and Define Range (LLOQ to ULOQ) Reg->Eval Criteria Correlation Coefficient (r) ≥ 0.99 Back-calculated concentrations within ±15% of nominal (±20% at LLOQ) Eval->Criteria

Bioanalytical Method Validation Workflow

References

Stability Testing of Oxcarbazepine in Biological Matrices: A Comparative Guide to Bioanalytical Methods Using Oxcarbazepine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the stability testing of Oxcarbazepine in biological matrices, with a specific focus on the use of its deuterated analog, Oxcarbazepine-d4, as an internal standard. The stability of a drug in biological samples is a critical parameter in pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies. This document outlines key performance characteristics of various methods, details experimental protocols, and offers a visual representation of a typical analytical workflow to aid researchers in selecting and implementing robust stability testing protocols.

Comparative Analysis of LC-MS/MS Methods

The use of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a prevalent and highly sensitive technique for the quantification of Oxcarbazepine and its active metabolite, 10,11-dihydro-10-hydroxycarbamazepine (MHD), in biological samples.[1][2][3] The use of a stable isotope-labeled internal standard, such as Oxcarbazepine-d4, is crucial for correcting variations in sample processing and instrument response, thereby enhancing the accuracy and precision of the results.[4][5]

Below is a summary of performance data from a representative LC-MS/MS method for the analysis of Oxcarbazepine and its active metabolite, MHD, in human serum.

Table 1: Stability of Oxcarbazepine (OXC) and 10-hydroxycarbazepine (MHD) Under Various Storage Conditions [6]

CompoundNominal Concentration (µg/mL)Long Term (-80 °C) Stability (%)Short Term (Room Temp) Stability (%)Freeze–Thaw Stability (%)Post-Preparative Stability (%)
OXC 0.0590.5 ± 6.997.5 ± 7.492.7 ± 8.295.0 ± 5.7
0.293.8 ± 5.391.3 ± 5.189.3 ± 6.492.1 ± 4.9
MHD 1.095.2 ± 7.198.1 ± 6.593.5 ± 7.896.3 ± 5.2
4.097.4 ± 5.994.6 ± 4.891.8 ± 5.594.7 ± 6.1

Data are presented as mean ± SD (n=3). The stability is expressed as the percentage of the initial concentration.

Table 2: Recovery and Matrix Effect for Oxcarbazepine (OXC) and MHD [6]

CompoundQuality Control LevelRecovery (%)Matrix Effect (%)
OXC Low (0.05 µg/mL)92.1 ± 14.9Not explicitly stated, but method validation passed
Medium (0.2 µg/mL)112.1 ± 11.5Not explicitly stated, but method validation passed
High (1.2 µg/mL)104.4 ± 3.6Not explicitly stated, but method validation passed
MHD Low (1.0 µg/mL)91.6 ± 4.8Not explicitly stated, but method validation passed
Medium (4.0 µg/mL)93.0 ± 4.2Not explicitly stated, but method validation passed
High (24.0 µg/mL)105.0 ± 8.2Not explicitly stated, but method validation passed
Oxcarbazepine-d4 (IS) -101.3 ± 6.2Not explicitly stated, but method validation passed

The results indicate that the protein precipitation extraction method provides high recovery for both analytes and the internal standard. The validation data fitting the requirements of bioanalytical method validation guidelines suggests that the matrix effect was within an acceptable range.[6]

Experimental Protocols

A detailed experimental protocol is essential for reproducing reliable results. The following section outlines a typical LC-MS/MS methodology for the analysis of Oxcarbazepine and MHD in human plasma.

Sample Preparation (Protein Precipitation)
  • Thaw frozen human plasma samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • To a 0.05 mL aliquot of plasma in a microcentrifuge tube, add the internal standard solution (Oxcarbazepine-d4).

  • Add acetonitrile for protein precipitation.[2][3]

  • Vortex the mixture vigorously for approximately 1 minute.

  • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography Conditions
  • Column: A reversed-phase column, such as a Synergi Hydro-RP (2.0 mm × 50 mm, 4 μm) or a Waters XBridge BEH C18 (2.1 × 50 mm, 2.5 µm), is commonly used.[2][6]

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic modifier (e.g., methanol or acetonitrile) is employed.[6][7]

  • Flow Rate: A typical flow rate is around 0.5 mL/min.[2]

  • Injection Volume: A small volume, typically 5-10 µL, of the prepared sample is injected.

Mass Spectrometry Conditions
  • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.[2]

  • Detection: Detection is performed using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for Oxcarbazepine, MHD, and the internal standard, Oxcarbazepine-d4.[2][8]

    • Oxcarbazepine: m/z 253.1 → 180.2[2]

    • MHD (HOXC): m/z 255.1 → 192.2[2]

    • Oxcarbazepine-d4 (IS): m/z 257.2 → 184.2[2]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the stability testing of Oxcarbazepine in biological matrices using LC-MS/MS.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Stability Assessment sample Biological Matrix (e.g., Plasma, Serum) add_is Spike with Oxcarbazepine-d4 (IS) sample->add_is protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_injection LC Injection supernatant->lc_injection chrom_sep Chromatographic Separation lc_injection->chrom_sep ms_detection Mass Spectrometric Detection (MRM) chrom_sep->ms_detection quantification Quantification of Oxcarbazepine & MHD ms_detection->quantification stability_eval Stability Evaluation (% Recovery vs. T0) quantification->stability_eval report Report Generation stability_eval->report

Caption: Workflow for Oxcarbazepine Stability Testing.

Alternative Analytical Techniques

While LC-MS/MS is the gold standard for its sensitivity and selectivity, other methods have also been developed and validated for the determination of Oxcarbazepine.

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV): This method is simpler and more accessible than LC-MS/MS.[7][9][10] It has been successfully used for the estimation of Oxcarbazepine in pharmaceutical formulations and can be adapted for biological matrices, though it may have limitations in terms of sensitivity and potential for interference compared to mass spectrometric detection.[7][9]

  • Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC methods offer faster analysis times and improved resolution compared to conventional HPLC.[11]

The choice of analytical technique will depend on the specific requirements of the study, including the required sensitivity, the complexity of the biological matrix, and the available instrumentation. For regulated bioanalysis, LC-MS/MS with a stable isotope-labeled internal standard remains the preferred approach.

Forced Degradation Studies

Understanding the degradation pathways of Oxcarbazepine is crucial for developing stability-indicating methods. Forced degradation studies involve subjecting the drug to various stress conditions to identify potential degradation products.

  • Hydrolytic Degradation: Oxcarbazepine has been shown to degrade under basic conditions.[12][13]

  • Oxidative Degradation: Degradation has been observed in the presence of oxidizing agents like hydrogen peroxide.[12]

  • Thermal and Photolytic Stability: The drug has been found to be relatively stable under thermal and photolytic stress.[12][13]

A robust stability-indicating method should be able to separate the intact drug from all potential degradation products, ensuring that the measured concentration accurately reflects the amount of unchanged drug.[14]

References

A Comparative Pharmacokinetic Analysis of Oxcarbazepine and Carbamazepine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the pharmacokinetic profiles of two structurally related antiepileptic drugs.

This guide provides a detailed comparison of the pharmacokinetic properties of Oxcarbazepine and Carbamazepine, two widely used antiepileptic drugs. While structurally similar, their distinct metabolic pathways lead to significant differences in their pharmacokinetic profiles, drug interaction potentials, and clinical applications. This analysis is supported by experimental data to aid in research and development decisions.

Key Pharmacokinetic Parameters

The pharmacokinetic profiles of Oxcarbazepine and Carbamazepine, along with their primary active metabolites, are summarized below. These values represent a synthesis of data from multiple clinical and pharmacokinetic studies.

ParameterOxcarbazepine (Parent Drug)Licarbazepine (MHD) (Active Metabolite of Oxcarbazepine)Carbamazepine (Parent Drug)Carbamazepine-10,11-epoxide (CBZ-E) (Active Metabolite of Carbamazepine)
Bioavailability >95%[1]-75-85%[2]-
Time to Peak Plasma Concentration (Tmax) 1-3 hours[1][3]4-12 hours[1][3]6-24 hours (slow and erratic)[3]3.60 ± 0.79 hours[4]
Plasma Protein Binding ~41% (59% free)[5][6]~40%[1][7]75-80%[2]-
Elimination Half-life (t½) 1-5 hours[1][3][8]7-20 hours[1][9]18-55 hours (initial), 5-26 hours (long-term use due to autoinduction)[3]5-10 hours[3]
Metabolism Rapidly and extensively reduced by cytosolic enzymes to its active metabolite, licarbazepine (MHD). Minimal involvement of the cytochrome P-450 system.[10][11][12]Primarily eliminated through glucuronidation and renal excretion.[10]Metabolized in the liver by the cytochrome P450 system (mainly CYP3A4) to its active metabolite, carbamazepine-10,11-epoxide (CBZ-E).[10][13][14]Hydrolyzed to an inactive diol metabolite.[15]
Enzyme Induction Weak inducer of CYP3A4; does not induce its own metabolism (no autoinduction).[8]-Potent inducer of CYP3A4 and other enzymes; induces its own metabolism (autoinduction).[10][15]-

Metabolic Pathways

The metabolic fates of Oxcarbazepine and Carbamazepine differ significantly, which is a primary driver of their distinct pharmacokinetic and drug interaction profiles.

Oxcarbazepine Metabolism

Oxcarbazepine is a prodrug that undergoes rapid and extensive metabolism to its pharmacologically active 10-monohydroxy derivative (MHD), also known as licarbazepine.[1][9][16] This conversion is mediated by cytosolic arylketone reductases in the liver and is not dependent on the cytochrome P450 enzyme system.[9][12] MHD is then primarily eliminated through glucuronidation followed by renal excretion.[10][11] This metabolic pathway results in fewer drug-drug interactions compared to Carbamazepine.[10]

Oxcarbazepine_Metabolism OXC Oxcarbazepine MHD Licarbazepine (MHD) (Active Metabolite) OXC->MHD Cytosolic Reductases Glucuronide MHD-Glucuronide (Inactive) MHD->Glucuronide Glucuronidation Excretion Renal Excretion Glucuronide->Excretion Carbamazepine_Metabolism CBZ Carbamazepine CBZ_E Carbamazepine-10,11-epoxide (CBZ-E) (Active Metabolite) CBZ->CBZ_E CYP3A4 Diol Trans-diol derivative (Inactive) CBZ_E->Diol Epoxide Hydrolase Excretion Renal Excretion Diol->Excretion Experimental_Workflow cluster_0 Pre-Study cluster_1 Study Conduct cluster_2 Post-Study Protocol Protocol Design Ethics Ethics Committee Approval Protocol->Ethics Recruitment Subject Recruitment & Screening Ethics->Recruitment Dosing1 Drug A Administration (e.g., Oxcarbazepine) Recruitment->Dosing1 Sampling1 Serial Blood Sampling Dosing1->Sampling1 Washout Washout Period Sampling1->Washout Dosing2 Drug B Administration (e.g., Carbamazepine) Washout->Dosing2 Sampling2 Serial Blood Sampling Dosing2->Sampling2 Analysis Bioanalytical Analysis (HPLC) Sampling2->Analysis PK_Analysis Pharmacokinetic & Statistical Analysis Analysis->PK_Analysis Report Final Report PK_Analysis->Report

References

Precision in Oxcarbazepine Analysis: A Comparative Guide to Inter-day and Intra-day Variability

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation of analytical methods for the quantification of Oxcarbazepine, focusing on inter-day and intra-day precision. This guide provides researchers, scientists, and drug development professionals with a comparative overview of common analytical techniques, supported by experimental data and detailed protocols.

The accurate quantification of Oxcarbazepine (OXC) and its active metabolite, 10-hydroxycarbazepine (MHD), is crucial for therapeutic drug monitoring, pharmacokinetic studies, and formulation development. Precision, a measure of the random error of a method, is a key validation parameter that ensures the reliability and reproducibility of results. This guide compares the inter-day and intra-day precision of various analytical methods used for Oxcarbazepine analysis, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Comparative Analysis of Precision

The precision of an analytical method is typically expressed as the relative standard deviation (RSD%), with lower values indicating higher precision. Intra-day precision (repeatability) is assessed by analyzing the same sample multiple times within the same day, while inter-day precision (intermediate precision) is determined by analyzing the sample on different days. The acceptable limits for precision in bioanalytical methods are generally within 15% RSD, according to regulatory guidelines.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS & LC-MS³)

LC-MS/MS has become a gold standard for the bioanalysis of drugs due to its high sensitivity and selectivity. Recent studies demonstrate excellent precision for the quantification of Oxcarbazepine and its active metabolite.

Table 1: Inter-day and Intra-day Precision of an LC-MS³ Method for Oxcarbazepine (OXC) and its Metabolite (MHD) in Human Serum[1]

AnalyteConcentration (ng/mL)Intra-day RSD% (n=6)Inter-day RSD% (n=18, 3 days)
OXC508.37.0
2007.06.1
8001.40.8
MHD100010.510.2

Multiple studies utilizing LC-MS/MS for the simultaneous determination of Oxcarbazepine and other antiepileptic drugs have reported intra- and inter-day precision and accuracy values to be within 15% at low, medium, and high quality control levels, meeting the acceptance criteria of regulatory bodies like the FDA.[2][3][4][5]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of pharmaceuticals. For Oxcarbazepine, HPLC-UV methods have demonstrated reliable precision.

Table 2: Inter-day and Intra-day Precision of an RP-HPLC-UV Method for Oxcarbazepine in Human Plasma[6][7][8]

Concentration LevelIntra-day RSD%Inter-day RSD%
Low Quality Control (LQC)< 2.0< 2.0
Medium Quality Control (MQC)< 2.0< 2.0
High Quality Control (HQC)< 2.0< 2.0

Another study developing an HPLC-UV method for the therapeutic drug monitoring of 12 antiepileptic drugs, including Oxcarbazepine, also confirmed that the method was validated with precision and accuracy within ±15%[9].

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of analytical results. Below are summaries of the experimental protocols from the cited studies.

LC-MS³ Method for OXC and MHD in Human Serum[1]
  • Sample Preparation: Protein precipitation.

  • Chromatographic Separation:

    • Column: Waters XBridge BEH C18 (2.5 µm, 2.1 × 50 mm).

    • Mobile Phase: Isocratic elution with 0.1% formic acid in water and methanol (50:50, v/v).

    • Run Time: 2.0 minutes.

  • Mass Spectrometry:

    • Instrument: Hybrid triple quadrupole-linear ion trap mass spectrometer.

    • Ionization: Electrospray Ionization (ESI).

    • MS³ Transitions:

      • OXC: m/z 253.2→208.1→180.2

      • MHD: m/z 255.2→237.1→194.1

      • Internal Standard (OXC-d₄): m/z 257.2→212.1→184.2

LC-MS/MS Method for Multiple Antiepileptic Drugs[3]
  • Sample Preparation: Two-step protein precipitation and dilution. 40 µL of plasma was treated with 20 µL of internal standard solution and 740 µL of acetonitrile, vortexed, and centrifuged. The supernatant was then diluted.

  • Chromatographic Separation:

    • Column: Ultimate XB-C₁₈ (5 μm, 50 × 2.1 mm).

    • Mobile Phase: Gradient elution.

    • Run Time: 5 minutes.

  • Mass Spectrometry: Tandem mass spectrometry.

RP-HPLC-UV Method for Oxcarbazepine[6][7][8]
  • Chromatographic Separation:

    • Column: Kromasil C18 (5 μm particle size, 250 × 4.6 mm).

    • Mobile Phase: Aqueous 0.05M potassium dihydrogen phosphate buffer (pH 7) and acetonitrile (50:50, %v/v).

  • Detection: UV detection.

Workflow for Oxcarbazepine Analysis

The following diagram illustrates a generalized workflow for the analysis of Oxcarbazepine in biological matrices, from sample collection to data analysis.

Oxcarbazepine Analysis Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase SampleCollection Sample Collection (e.g., Plasma) SampleStorage Sample Storage (e.g., -80°C) SampleCollection->SampleStorage SamplePreparation Sample Preparation (e.g., Protein Precipitation) SampleStorage->SamplePreparation ChromatographicSeparation Chromatographic Separation (HPLC or UPLC) SamplePreparation->ChromatographicSeparation Detection Detection (UV or MS/MS) ChromatographicSeparation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition DataProcessing Data Processing & Quantification DataAcquisition->DataProcessing ResultReporting Result Reporting DataProcessing->ResultReporting

Caption: Generalized workflow for the bioanalytical determination of Oxcarbazepine.

References

Assessing the Recovery of Oxcarbazepine-d4-1 in Diverse Biological Fluids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic drugs and their metabolites in biological matrices is paramount. Oxcarbazepine, an anticonvulsant medication, and its deuterated internal standard, Oxcarbazepine-d4-1, are frequently analyzed in pharmacokinetic and therapeutic drug monitoring studies. This guide provides a comparative assessment of the recovery of this compound in various biological fluids, supported by experimental data and detailed methodologies.

The selection of an appropriate internal standard and a robust extraction method are critical for achieving reliable and reproducible results in bioanalysis. This compound is a commonly used internal standard for the quantification of Oxcarbazepine due to its similar chemical and physical properties, which helps to compensate for variability during sample preparation and analysis. This guide focuses on the recovery of this compound in plasma/serum, urine, and cerebrospinal fluid (CSF), offering insights into its performance and a comparison with alternative internal standards.

Comparative Recovery of this compound

The efficiency of an analytical method is often evaluated by the recovery of the analyte and its internal standard from the biological matrix. High and consistent recovery is crucial for ensuring the accuracy and precision of the method.

Biological FluidInternal StandardExtraction MethodAverage Recovery (%)Reference
Serum Oxcarbazepine-d4Protein Precipitation101.3 ± 6.2[1]
Urine Deuterated OxcarbazepineSolid-Phase ExtractionData not specified[2]
Cerebrospinal Fluid BromazepamLiquid-Liquid Extraction>94 (for analyte)[3]

Experimental Protocols

Detailed methodologies are essential for replicating experimental results. Below are the protocols for the extraction and analysis of Oxcarbazepine and its internal standard in different biological fluids.

Experimental Workflow for Sample Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (Plasma/Urine/CSF) add_is Add Internal Standard (this compound) sample->add_is extraction Extraction (Protein Precipitation/SPE/LLE) add_is->extraction evaporation Evaporation & Reconstitution extraction->evaporation injection Inject into LC-MS/MS evaporation->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection quantification Data Acquisition & Quantification detection->quantification logical_relationship cluster_validation Method Validation cluster_analysis_flow Analysis Workflow selectivity Selectivity & Specificity linearity Linearity & Range data_processing Data Processing linearity->data_processing Ensures Proportional Response accuracy Accuracy & Precision accuracy->data_processing Confirms Closeness to True Value recovery Recovery recovery->data_processing Assesses Extraction Efficiency stability Stability sample_collection Sample Collection sample_prep Sample Preparation with IS sample_collection->sample_prep instrument_analysis Instrumental Analysis sample_prep->instrument_analysis instrument_analysis->data_processing

References

A Comparative Analysis of HPLC-UV and LC-MS/MS for the Quantification of Oxcarbazepine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the analytical performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) versus Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the quantification of the anti-epileptic drug, Oxcarbazepine.

This guide provides a detailed comparison of two common analytical techniques used for the quantification of Oxcarbazepine in various matrices, including pharmaceutical formulations and biological fluids. The selection of an appropriate analytical method is critical in drug development and quality control to ensure accuracy, sensitivity, and reliability of results. This document presents a side-by-side comparison of HPLC-UV and LC-MS/MS, supported by experimental data, to aid in the selection of the most suitable method for specific analytical needs.

Data Presentation: A Head-to-Head Comparison

The analytical performance of HPLC-UV and LC-MS/MS for Oxcarbazepine analysis is summarized in the table below. The data highlights the key differences in sensitivity, linearity, and precision between the two techniques.

ParameterHPLC-UVLC-MS/MS
Linearity Range 1 - 1000 µg/mL[1]0.2 - 16 µg/mL[2][3][4]
2.4 - 3.60 mg/mL[5]25 - 1600 ng/mL[6][7][8]
5.0 - 50 µg/mL[9][10][11][12]0.078 - 5.0 mg/L[13]
Limit of Detection (LOD) 0.1 µg/mL[1]Not explicitly stated in most studies, but implied to be lower than LOQ
1.15 µg/mL[9][10][11]
Limit of Quantification (LOQ) 0.3 µg/mL[1]0.2 µg/mL[2][3][4]
0.60 - 1.30 µg/mL[5]25 ng/mL[6][7][8]
20 ng/mL[14]
Accuracy (% Recovery) 101.8%[5]74.9 - 76.3%[2][3][4]
Precision (%RSD) ≤ 3%[5]Intra-day: 0.3 - 4.6%[13]
< 2.0%[9][10][11]Inter-day: 1.9 - 5.8%[13]

Key Observations:

  • Sensitivity: LC-MS/MS demonstrates significantly higher sensitivity with lower limits of detection and quantification compared to HPLC-UV. The LOQ for LC-MS/MS can be in the nanogram per milliliter (ng/mL) range, making it ideal for bioanalytical applications where sample concentrations are low.

  • Linearity: Both methods exhibit excellent linearity over their respective concentration ranges. However, the linear range for HPLC-UV can extend to higher concentrations, which may be advantageous for the analysis of bulk drug substances and pharmaceutical dosage forms.

  • Specificity: While not explicitly quantified in the table, LC-MS/MS offers superior specificity due to the use of mass detection and the ability to monitor specific precursor-product ion transitions (Multiple Reaction Monitoring - MRM). This minimizes the risk of interference from other compounds in complex matrices.[14]

  • Accuracy and Precision: Both techniques provide good accuracy and precision, meeting the requirements for routine analysis.

Experimental Workflows

The general experimental workflows for the analysis of Oxcarbazepine using HPLC-UV and LC-MS/MS are depicted in the diagrams below.

Experimental_Workflow cluster_HPLC_UV HPLC-UV Workflow cluster_LC_MS_MS LC-MS/MS Workflow Sample_Prep_UV Sample Preparation (e.g., Dissolution, Extraction) HPLC_System_UV HPLC System (Pump, Injector, Column) Sample_Prep_UV->HPLC_System_UV UV_Detector UV Detector HPLC_System_UV->UV_Detector Data_Acquisition_UV Data Acquisition & Processing UV_Detector->Data_Acquisition_UV Sample_Prep_MS Sample Preparation (e.g., Protein Precipitation, SPE) LC_System_MS LC System (Pump, Injector, Column) Sample_Prep_MS->LC_System_MS Mass_Spectrometer Tandem Mass Spectrometer (Ion Source, Quadrupoles, Detector) LC_System_MS->Mass_Spectrometer Data_Acquisition_MS Data Acquisition & Processing Mass_Spectrometer->Data_Acquisition_MS

Caption: General experimental workflows for Oxcarbazepine analysis by HPLC-UV and LC-MS/MS.

Experimental Protocols

Below are representative experimental protocols for the analysis of Oxcarbazepine using HPLC-UV and LC-MS/MS, based on published methods.

HPLC-UV Method

This protocol is a generalized representation and may require optimization for specific applications.

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1][15]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05M potassium dihydrogen phosphate, pH 7) and an organic solvent (e.g., acetonitrile) in an isocratic elution mode is often employed.[9][10][11][12] A typical ratio could be 50:50 (v/v).[9][10][11][12]

  • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.[15][16]

  • Detection Wavelength: The UV detection wavelength is typically set at the maximum absorbance of Oxcarbazepine, which is around 215 nm or 256 nm.[1][15]

  • Sample Preparation: For pharmaceutical formulations, this may involve dissolving the sample in a suitable solvent. For biological samples, a liquid-liquid extraction or solid-phase extraction may be necessary to remove interfering substances.

LC-MS/MS Method

This protocol highlights a typical approach for sensitive quantification, particularly in biological matrices.

  • Chromatographic System: An LC system coupled to a tandem mass spectrometer.

  • Column: A C18 reversed-phase column with smaller dimensions (e.g., 50 mm x 2.1 mm, 2.5 µm particle size) is often used for faster analysis times.[6][7]

  • Mobile Phase: A gradient or isocratic elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate to improve ionization.[2][3][4][6][7] For example, a mobile phase of acetonitrile and 10 mM ammonium formate (90:10 v/v) has been used.[2][3][4]

  • Flow Rate: Flow rates are typically lower than in conventional HPLC, for instance, 0.3 mL/min.[2][3][4]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode is commonly used for Oxcarbazepine.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. The precursor ion for Oxcarbazepine is typically m/z 253.2, and a common product ion for monitoring is m/z 208.1.[2][3][6]

  • Sample Preparation: For biological samples like plasma or serum, protein precipitation is a rapid and effective sample preparation technique.[6][7] Solid-phase extraction can also be used for cleaner samples.[13]

Conclusion: Choosing the Right Tool for the Job

Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of Oxcarbazepine, each with its own set of advantages.

  • HPLC-UV is a robust, cost-effective, and widely available technique that is well-suited for the analysis of pharmaceutical formulations where analyte concentrations are relatively high and the sample matrix is less complex. Its broader linear range can be beneficial for assaying bulk drug substances.

  • LC-MS/MS is the method of choice for applications requiring high sensitivity and selectivity, such as therapeutic drug monitoring, pharmacokinetic studies, and the analysis of trace-level impurities. Its ability to provide structural information through mass fragmentation adds an extra layer of confidence in compound identification.

The decision of which method to use will ultimately depend on the specific requirements of the analysis, including the nature of the sample, the required level of sensitivity, and the available instrumentation. For routine quality control of pharmaceutical products, HPLC-UV often provides the necessary performance. However, for bioanalytical studies and applications demanding the utmost sensitivity and specificity, LC-MS/MS is the superior technique.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Oxcarbazepine-d4-1

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and scientists handling Oxcarbazepine-d4-1 must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with regulatory standards and promoting a culture of safety in drug development and research environments.

Key Safety and Hazard Information

A thorough understanding of the hazards associated with this compound is critical before handling and disposal. The following table summarizes the key safety data extracted from safety data sheets (SDS).

Hazard InformationDescription
GHS Hazard Statements Harmful if swallowed, in contact with skin, or if inhaled.[1] Suspected of causing cancer and damaging the unborn child.[2]
Signal Word Warning[1][3]
Precautionary Statements Obtain special instructions before use.[2] Avoid breathing dust/fume/gas/mist/vapors/spray.[1] Wash thoroughly after handling.[1] Wear protective gloves/eye protection/face protection.[2]
Primary Routes of Exposure Inhalation, Ingestion, Skin and eye contact.
First Aid Measures In case of inhalation, move to fresh air. For skin contact, wash off with soap and water. For eye contact, rinse with water. If swallowed, rinse mouth. Seek medical attention if symptoms occur.[3]

Experimental Protocols: Step-by-Step Disposal Procedure

The recommended disposal method for this compound is incineration at an approved facility. This procedure should be followed in accordance with federal and local regulations. The U.S. Environmental Protection Agency (EPA) regulates the disposal of pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[4][5][6]

Step 1: Personal Protective Equipment (PPE) Before handling this compound, ensure you are wearing appropriate PPE, including:

  • Safety glasses with side shields or goggles.

  • Chemical-resistant gloves.

  • A lab coat.

Step 2: Waste Segregation and Collection

  • Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips, vials), in a designated and clearly labeled hazardous waste container.

  • The container should be leak-proof and suitable for solid chemical waste.

Step 3: Labeling the Waste Container

  • Clearly label the waste container with "Hazardous Waste" and the specific chemical name: "this compound".

  • Include the date of accumulation and any other information required by your institution's environmental health and safety (EHS) department.

Step 4: Storage of Hazardous Waste

  • Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.

  • Storage should be in a cool, dry, and well-ventilated location.

Step 5: Arranging for Disposal

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and incineration of the waste.

  • Ensure that the disposal vendor is approved by the EPA or the relevant state agency.[3]

For Minor Spills: In the event of a small spill, wear appropriate PPE, avoid breathing dust, and use dry clean-up procedures to avoid generating dust.[7] Sweep up the material and place it in a suitable container for disposal.[8]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Designated Hazardous Waste Container B->C D Label Container Clearly: 'Hazardous Waste - this compound' C->D E Store Container in a Secure, Designated Area D->E F Contact EHS or Licensed Waste Disposal Contractor E->F G Arrange for Pickup and Incineration F->G H End: Waste Properly Disposed G->H

Caption: Disposal Workflow for this compound.

It is imperative for all laboratory personnel to be trained on these procedures and to understand the importance of proper chemical waste management to maintain a safe and compliant research environment. For further guidance, always refer to the specific Safety Data Sheet for this compound and your institution's established safety protocols.

References

Safe Handling and Disposal of Oxcarbazepine-d4-1: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Oxcarbazepine-d4-1. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment

This compound is a deuterated analog of Oxcarbazepine, an active pharmaceutical ingredient (API). The Safety Data Sheet (SDS) for this compound indicates that it is harmful if swallowed, in contact with skin, or if inhaled[1]. The non-labeled compound, Oxcarbazepine, is also noted to potentially cause allergic skin reactions and is suspected of damaging fertility or the unborn child. Therefore, strict adherence to safety protocols is mandatory.

Engineering Controls:

  • Ventilation: All handling of solid this compound should be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

  • Containment: For procedures with a higher risk of aerosolization, such as sonication or vortexing, use sealed containers.

Personal Protective Equipment (PPE): Appropriate PPE is critical to prevent exposure.[2][3] The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationPurpose
Hand Protection Double-gloving with nitrile gloves.Prevents skin contact.
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from dust and splashes.
Body Protection A fully buttoned lab coat. For larger quantities or risk of spills, a disposable gown should be worn over the lab coat.Protects skin and clothing from contamination.
Respiratory For weighing and handling the solid, a NIOSH-approved N95 respirator is recommended in addition to a fume hood.Prevents inhalation of the powdered compound.
Operational Plan for Handling this compound

The following step-by-step experimental workflow outlines the safe handling of this compound from receipt to use in experiments.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[4].

  • The recommended storage temperature is typically -20°C[5].

  • Update the chemical inventory with the receipt date, quantity, and storage location.

2. Weighing and Solution Preparation:

  • Preparation: Before starting, ensure the chemical fume hood or ventilated enclosure is clean and operational. Gather all necessary equipment, including spatulas, weigh boats, vials, and solvents.

  • Weighing:

    • Don the required PPE (double nitrile gloves, lab coat, safety glasses, and N95 respirator).

    • Perform all weighing operations within the ventilated enclosure.

    • Use a dedicated set of spatulas and weigh boats for this compound.

    • Carefully transfer the desired amount of this compound to the weigh boat. Avoid generating dust.

  • Dissolving:

    • Place the weigh boat containing the compound into the receiving vessel (e.g., a vial or flask).

    • Add the solvent to the vessel, rinsing the weigh boat to ensure all the compound is transferred.

    • Seal the vessel before removing it from the ventilated enclosure for subsequent steps like vortexing or sonication.

3. Spill and Emergency Procedures:

  • Minor Spill (Solid):

    • If a small amount of solid is spilled within the fume hood, gently wipe it up with a damp cloth or absorbent paper to avoid raising dust[6].

    • Place the cleaning materials in a sealed bag for disposal as chemical waste.

    • Decontaminate the area twice[6].

  • Minor Spill (Liquid):

    • Absorb the spilled solution with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbent material into a sealed container for disposal.

  • Major Spill:

    • Evacuate the immediate area and alert others.

    • Contact the institution's environmental health and safety (EHS) office.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes[4]. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids[4].

    • Inhalation: Move to fresh air.

    • Ingestion: Rinse mouth with water.

    • In all cases of exposure, seek immediate medical attention[4][7].

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

1. Waste Segregation:

  • Solid Waste: Contaminated consumables such as gloves, weigh boats, and paper towels should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

2. Disposal Procedure:

  • Ensure all waste containers are tightly sealed and properly labeled with the chemical name and hazard warnings.

  • Store waste containers in a designated satellite accumulation area.

  • Arrange for waste pickup and disposal through the institution's EHS office. Incineration at an approved facility is the recommended method of disposal[7][8][9].

Visual Workflow for Handling this compound

The following diagrams illustrate the key procedural workflows for safely handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling Prep Gather Materials & Don PPE Ventilation Verify Fume Hood Operation Prep->Ventilation Weigh Weigh Solid Compound Ventilation->Weigh Start Work Dissolve Prepare Solution Weigh->Dissolve Seal Seal Container Dissolve->Seal Clean Clean & Decontaminate Workspace Seal->Clean Complete Handling Doff Doff PPE Clean->Doff Dispose Dispose of Waste Doff->Dispose

Caption: Workflow for the safe handling of this compound.

SpillResponsePlan cluster_minor Minor Spill cluster_major Major Spill Spill Spill Occurs Contain Contain Spill Spill->Contain Assess as Minor Evacuate Evacuate Area Spill->Evacuate Assess as Major Clean Clean with Absorbent Contain->Clean Dispose Dispose as Hazardous Waste Clean->Dispose Decontaminate Decontaminate Area Dispose->Decontaminate Alert Alert Others Evacuate->Alert ContactEHS Contact EHS Alert->ContactEHS

Caption: Decision tree for responding to a spill of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oxcarbazepine-d4-1
Reactant of Route 2
Reactant of Route 2
Oxcarbazepine-d4-1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.